molecular formula C10H13ClN2O2S B8333291 1-(2-Chloroethyl)indoline-5-sulfonamide

1-(2-Chloroethyl)indoline-5-sulfonamide

Cat. No.: B8333291
M. Wt: 260.74 g/mol
InChI Key: NJUYBFMHKKMQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)indoline-5-sulfonamide is a synthetic small molecule building block designed for research and development, particularly in the field of medicinal chemistry. This compound features an indoline core fused with a sulfonamide group, a structure known to be of significant interest in the design of bioactive molecules. Compounds within the indoline-5-sulfonamide class have been investigated as potent inhibitors of carbonic anhydrase (CA) isoforms, including the tumor-associated CA IX and CA XII . The overexpression of these enzymes is a known factor in the acidic tumor microenvironment and is associated with cancer cell survival, metastasis, and resistance to chemotherapy . The 2-chloroethyl moiety on the indoline nitrogen serves as a reactive handle for further chemical modification, allowing researchers to synthesize more complex molecules or create targeted probes. Research on analogous indoline-5-sulfonamides has demonstrated their potential to exhibit hypoxic selectivity and reverse chemoresistance to drugs like doxorubicin, suggesting this compound is a valuable precursor for developing novel anti-cancer agents . Sulfonamide-based indole and indoline analogs are routinely explored for a wide range of pharmacological activities, including antimicrobial, antifungal, and antiproliferative effects . This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H13ClN2O2S

Molecular Weight

260.74 g/mol

IUPAC Name

1-(2-chloroethyl)-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C10H13ClN2O2S/c11-4-6-13-5-3-8-7-9(16(12,14)15)1-2-10(8)13/h1-2,7H,3-6H2,(H2,12,14,15)

InChI Key

NJUYBFMHKKMQHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)CCCl

Origin of Product

United States

Foundational & Exploratory

1-(2-Chloroethyl)indoline-5-sulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Chloroethyl)indoline-5-sulfonamide

Executive Summary

1-(2-Chloroethyl)indoline-5-sulfonamide is a specialized bifunctional heterocycle integrating a sulfonamide pharmacophore with a reactive nitrogen mustard moiety. While primarily utilized as a high-value intermediate in the synthesis of ion channel modulators (e.g., NaV1.7 antagonists) and carbonic anhydrase (CA) inhibitors, its structure inherently possesses alkylating capabilities.

This guide details the physicochemical profile, validated synthetic pathways, and reaction mechanisms of this compound. It serves as a critical reference for medicinal chemists designing covalent probes or synthesizing fused pyrrolo-indoline scaffolds.

Chemical Identity & Structural Analysis

Property Data
IUPAC Name 1-(2-Chloroethyl)-2,3-dihydro-1H-indole-5-sulfonamide
Molecular Formula C₁₀H₁₃ClN₂O₂S
Molecular Weight 260.74 g/mol
Core Scaffold Indoline (2,3-Dihydro-1H-indole)
Key Functional Groups Primary Sulfonamide (-SO₂NH₂), N-Chloroethyl (Nitrogen Mustard)
Predicted LogP ~1.8 – 2.2
Appearance Viscous oil or low-melting solid (Analogous derivatives are oils)
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Poorly soluble in water

Structural Logic: The molecule features a "warhead" configuration. The indoline nitrogen is moderately nucleophilic but is deactivated by the phenyl ring. However, the attachment of the 2-chloroethyl group creates a system capable of intramolecular cyclization. The sulfonamide group at position 5 is electron-withdrawing, slightly reducing the nucleophilicity of the indoline nitrogen compared to unsubstituted indoline, yet the formation of a transient aziridinium ion remains the dominant reactivity mode.

Synthetic Protocol

Methodology: Direct N-alkylation of indoline-5-sulfonamide.[1] Reference Standard: Adapted from WO2006122014A2 (Synthesis of thiazole analogs).

Reagents & Materials
  • Precursor: Indoline-5-sulfonamide (CAS 52206-06-1).

  • Alkylating Agent: 1-Bromo-2-chloroethane (CAS 107-04-0).

  • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous).

Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with Indoline-5-sulfonamide (1.0 eq) and anhydrous DMF (10 volumes).

  • Activation: Add Et₃N (1.5 eq) and stir at room temperature (RT) for 15 minutes to ensure deprotonation/equilibration.

  • Alkylation: Dropwise add 1-Bromo-2-chloroethane (1.5 eq). Note: The bromine is the better leaving group, directing the alkylation.

  • Reaction: Stir the mixture at RT for 24–72 hours .

    • Critical Checkpoint: Monitor via LC-MS.[1] The product is kinetically favored, but prolonged heating may induce dimerization or double alkylation.

  • Workup: Partition the mixture between Ethyl Acetate and Water .[1] Wash the organic layer extensively with brine to remove DMF.

  • Purification: Evaporate the solvent. Purify the residue via silica gel column chromatography (Gradient: 0–5% MeOH in CH₂Cl₂).

  • Yield: Expect 25–40% yield (unoptimized). The product may be an oil that solidifies upon standing.

Reactivity & Mechanism of Action

The defining feature of 1-(2-Chloroethyl)indoline-5-sulfonamide is its ability to act as a masked electrophile .

Mechanism: Aziridinium Ion Formation

Under physiological conditions or in the presence of nucleophiles, the indoline nitrogen attacks the β-carbon of the chloroethyl group, displacing the chloride. This forms a highly reactive, positively charged aziridinium (ethyleneimmonium) ion .

Graphviz Pathway Diagram:

ReactionMechanism Substrate 1-(2-Chloroethyl) indoline-5-sulfonamide Aziridinium Aziridinium Ion (Reactive Intermediate) Substrate->Aziridinium Intramolecular Cyclization (-Cl⁻) Product Alkylated Nucleophile (Covalent Adduct) Aziridinium->Product + Nucleophile (Nu⁻) (DNA/Protein) Pyrrolo Pyrrolo[1,2-a]indole (Cyclized Scaffold) Aziridinium->Pyrrolo + Base (Ring Expansion)

Caption: Figure 1. The central reactivity node is the aziridinium ion, leading to either covalent biological modification or synthetic ring fusion.

Applications in Drug Discovery

A. Ion Channel Modulation (NaV)

Derivatives of this scaffold are documented modulators of Voltage-Gated Sodium Channels (NaV1.7 , NaV1.8 ). The sulfonamide group provides hydrogen bonding interactions within the channel pore or voltage-sensing domain, while the N-substituent tunes lipophilicity and membrane penetration.

B. Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide (-SO₂NH₂) is a classic "zinc-binder." It coordinates with the Zn²⁺ ion in the active site of carbonic anhydrases.

  • Design Strategy: The chloroethyl tail can be exploited to form a covalent bond with histidine residues near the active site of specific CA isoforms (e.g., CA IX or XII), creating an irreversible inhibitor.

C. Synthetic Precursor

This compound is a "building block" for tricyclic systems. Treatment with strong bases can force the permanent cyclization to 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivatives, a scaffold found in mitomycin-class antibiotics.

Safety & Handling (Critical)

Hazard Classification: Nitrogen Mustard / Alkylating Agent.

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H340/H350 (Suspected): Potential mutagen and carcinogen due to DNA alkylation capability.

  • P280: Wear double nitrile gloves, safety goggles, and use only within a certified chemical fume hood.

Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate to quench the alkylating potential by opening the aziridine ring / displacing the chloride.

References

  • Patent: Fanger, C. et al. (2006). Bicyclic derivatives as modulators of ion channels. WO2006122014A2.

    • Source of synthetic protocol for 1-(2-chloroethyl)
  • Review: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

    • Mechanistic grounding for sulfonamide zinc-binding.
  • Chemistry: Ross, W. C. J. (1950). The Reactions of Certain Epoxides in Aqueous Solutions. Journal of the Chemical Society.

    • Foundational text on nitrogen mustard/aziridinium kinetics.

Sources

Technical Guide: Indoline-5-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indoline-5-sulfonamide scaffold represents a pivotal advancement in the design of isoform-selective Carbonic Anhydrase (CA) inhibitors, particularly for targeting tumor-associated isoforms hCA IX and hCA XII . Unlike classical benzenesulfonamides, the indoline core offers a conformationally restricted "tail" vector at the N1 position, allowing for precise probing of the hydrophobic pockets within the enzyme's active site.

This guide details the structural rationale, synthetic pathways, and biological validation protocols for these derivatives. It specifically highlights the N1-acyl-indoline-5-sulfonamide subclass, which has demonstrated nanomolar potency against hypoxic tumor targets while minimizing off-target inhibition of cytosolic hCA I and II.

Structural Rationale & Mechanism of Action[1]

The Pharmacophore

The efficacy of indoline-5-sulfonamides is driven by two distinct structural domains:

  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) at position C5. In the active site, the ionized nitrogen coordinates directly to the catalytic Zinc(II) ion.
    
  • The "Tail" (N1-Substitution): The indoline nitrogen (N1) serves as an attachment point for lipophilic tails (acyl or benzyl groups). These tails interact with the variable hydrophobic and hydrophilic halves of the enzyme active site, conferring isoform selectivity.

Mechanism of Inhibition

Upon binding, the sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion, disrupting the catalytic hydration of


.
  • hCA IX/XII Selectivity: The active sites of transmembrane isoforms hCA IX and XII contain specific hydrophobic pockets near the entrance. N1-acylated tails (e.g., 3-chlorobenzoyl) are designed to occupy these pockets via Van der Waals interactions, stabilizing the complex more effectively than in the narrower active sites of cytosolic hCA I/II.

Mechanistic Pathway Diagram

CA_Inhibition_Mechanism Substrate CO2 + H2O Enzyme_Active Active hCA Enzyme (Zn2+ - OH-) Binding_Event Competitive Binding (Displacement of Zn-OH) Enzyme_Active->Binding_Event Target Inhibitor Indoline-5-Sulfonamide (R-SO2NH2) Inhibitor->Binding_Event Attack Complex Enzyme-Inhibitor Complex (Zn2+ - NH-SO2-R) Binding_Event->Complex Coordination Outcome Catalytic Halt (No HCO3- Production) Complex->Outcome Result

Caption: The primary sulfonamide moiety displaces the zinc-bound hydroxide, locking the enzyme in an inactive state.

Medicinal Chemistry: SAR & Synthesis

Structure-Activity Relationship (SAR)

Recent studies (Krymov et al.) have established critical SAR rules for this scaffold:

Structural DomainModificationEffect on Potency/Selectivity
C5-Sulfonamide UnmodifiedEssential for Zn(II) binding. Substitution abolishes activity.
Indoline Core 2,3-DihydroRestricts conformational freedom compared to indole; improves metabolic stability.
N1-Substitution Acyl (Amide) Preferred. Increases polarity and H-bond accepting capability. High affinity for hCA XII.
Alkyl (Benzyl)Lower polarity; often results in lower selectivity for transmembrane isoforms.
Tail Aryl Group 3-ChlorophenylOptimal. High potency against hCA IX (

nM) and XII (

nM).
Pyridine/ThiopheneMaintains potency but may alter solubility profiles.
Synthetic Protocol

The synthesis follows a robust 3-step pathway starting from commercially available indoline.

Step 1: Chlorosulfonation

  • Reagents: Indoline, Chlorosulfonic acid (

    
    ).
    
  • Conditions:

    
     to RT, 2 hours.
    
  • Mechanism: Electrophilic aromatic substitution preferentially at the C5 position due to the directing effect of the nitrogen lone pair.

Step 2: Amination

  • Reagents:

    
     (aq) or 
    
    
    
    in dioxane.
  • Conditions: Reflux or RT, 1-2 hours.

  • Product: Indoline-5-sulfonamide (Intermediate 9).[1]

Step 3: N1-Functionalization (Divergent Step)

  • Reagents: Acyl chloride (

    
    ), Pyridine, 
    
    
    
    .[1]
  • Conditions: RT, overnight.

  • Purification: Column chromatography (MeOH/DCM).

Synthesis Workflow Diagram

Synthesis_Pathway Indoline Indoline (Start) Ind_5_SO2Cl Indoline-5-sulfonyl chloride Indoline->Ind_5_SO2Cl Step 1 ClSO3H ClSO3H (Chlorosulfonation) ClSO3H->Indoline Ind_5_SO2NH2 Indoline-5-sulfonamide (Key Intermediate) Ind_5_SO2Cl->Ind_5_SO2NH2 Step 2 NH3 NH3 (aq) (Amination) NH3->Ind_5_SO2Cl Final_Prod 1-Acyl-indoline-5-sulfonamide (Target Inhibitor) Ind_5_SO2NH2->Final_Prod Step 3 Acyl_Cl R-COCl / Pyridine (N-Acylation) Acyl_Cl->Ind_5_SO2NH2

Caption: Three-step synthetic route yielding N1-substituted indoline-5-sulfonamides.

Biological Evaluation Protocols

To validate the efficacy of these derivatives, researchers must utilize the Stopped-Flow


 Hydration Assay .[2] This is the industry standard for determining inhibition constants (

) due to the rapid turnover of CA enzymes (

).
Stopped-Flow Assay Protocol

Objective: Measure the rate of


 hydration in the presence and absence of the inhibitor.

Materials:

  • Enzyme: Recombinant hCA I, II, IX, XII.

  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    

Procedure:

  • Preparation: Incubate the enzyme with the inhibitor (10 nM – 10

    
    M) for 15 minutes at room temperature.
    
  • Mixing: Rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics).
    
  • Measurement: Monitor the acidification of the medium via the decrease in Phenol Red absorbance at 557 nm.

  • Calculation: Determine the initial velocity (

    
    ). Fit the data to the Michaelis-Menten equation and the Cheng-Prusoff equation to calculate 
    
    
    
    and
    
    
    .

Self-Validation Check:

  • Always run Acetazolamide (AAZ) as a positive control.

  • 
     for AAZ against hCA II should be approximately 12 nM.[2] If it deviates significantly, recalibrate the enzyme concentration.
    
Cell Viability Assay (Hypoxia Model)

Since hCA IX is induced by hypoxia, efficacy must be tested under low oxygen conditions.

  • Cell Lines: MCF7 (Breast Cancer), A431 (Skin Cancer).[1]

  • Conditions:

    • Normoxia: 21%

      
      , 5% 
      
      
      
      .
    • Hypoxia: 1%

      
      , 5% 
      
      
      
      , 94%
      
      
      (using a hypoxia chamber).
  • Treatment: Treat cells with inhibitor (0.1 - 100

    
    M) for 72 hours.
    
  • Readout: MTT or Resazurin assay.

  • Success Metric: A significant drop in

    
     under hypoxia compared to normoxia indicates selective targeting of hypoxia-induced CA IX.
    

Quantitative Performance Data

The following table summarizes the inhibition profile of the lead compound (Compound 4f , 3-chlorobenzoyl derivative) compared to the standard Acetazolamide (AAZ).

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
AAZ (Control) 25012255.70.48
Indoline 4f >100066132 41 0.5
Indoline 4g >100045176320.25

Note: Compound 4f shows a balanced profile with reduced affinity for the cytosolic hCA I (reducing side effects) while maintaining potency against tumor-associated isoforms.

References

  • Krymov, S. K., et al. (2022).[3] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.[1][3][4] Pharmaceuticals, 15(12), 1453.[3] [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[9] Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

Sources

The Dual-Pronged Attack: 1-Substituted Indoline Sulfonamides as Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A New Paradigm in Cancer Therapeutics

The landscape of cancer research is perpetually evolving, demanding novel therapeutic strategies that exhibit high efficacy and selectivity. Within this dynamic field, 1-substituted indoline sulfonamides have emerged as a promising class of small molecules with significant potential in oncology. Their unique chemical architecture allows for a multi-faceted attack on cancerous cells, primarily through the dual inhibition of tumor-associated carbonic anhydrases and the disruption of microtubule dynamics. This guide provides a comprehensive technical overview of the core principles underlying the role of 1-substituted indoline sulfonamides in cancer research, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to advance in this exciting area. We will delve into their mechanisms of action, synthetic methodologies, structure-activity relationships, and therapeutic applications, underpinned by a commitment to scientific integrity and validated protocols.

Part 1: The Mechanistic Dichotomy: Targeting Carbonic Anhydrases and Microtubules

The anti-cancer prowess of 1-substituted indoline sulfonamides stems from their ability to simultaneously engage two distinct, yet crucial, cellular targets: carbonic anhydrases IX and XII, and the tubulin protein, a fundamental component of microtubules.

Inhibition of Tumor-Associated Carbonic Anhydrases: Disrupting the Acidic Tumor Microenvironment

The tumor microenvironment is often characterized by hypoxia, which leads to the upregulation of transmembrane carbonic anhydrase isoforms IX (CA IX) and XII (CA XII).[1][2] These enzymes play a pivotal role in maintaining the acidic extracellular pH of tumors by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This acidic milieu promotes tumor growth, invasion, and metastasis while also contributing to therapeutic resistance.[1][2]

1-substituted indoline sulfonamides, bearing the quintessential sulfonamide moiety (SO₂NH₂), act as potent inhibitors of CA IX and XII.[1][3] The sulfonamide group coordinates to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity. By inhibiting these enzymes, these compounds can reverse the acidic tumor microenvironment, thereby impeding tumor progression and potentially re-sensitizing cancer cells to conventional therapies.[4]

Carbonic Anhydrase IX/XII Signaling Pathway cluster_0 Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX_XII Upregulation of Carbonic Anhydrase IX & XII HIF1a->CAIX_XII ExtracellularAcidification Extracellular Acidification (Low pH) CAIX_XII->ExtracellularAcidification CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CA IX/XII IndolineSulfonamide 1-Substituted Indoline Sulfonamide IndolineSulfonamide->CAIX_XII Inhibition Apoptosis Apoptosis IndolineSulfonamide->Apoptosis Promotes Invasion_Metastasis Invasion & Metastasis ExtracellularAcidification->Invasion_Metastasis TherapeuticResistance Therapeutic Resistance ExtracellularAcidification->TherapeuticResistance caption Carbonic Anhydrase IX/XII Signaling Pathway Microtubule Dynamics and Inhibition cluster_1 Cell Division (Mitosis) Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision IndolineSulfonamide 1-Substituted Indoline Sulfonamide IndolineSulfonamide->Tubulin Binds to Colchicine Site IndolineSulfonamide->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis caption Microtubule dynamics and inhibition by 1-substituted indoline sulfonamides.

Caption: Microtubule dynamics and inhibition workflow.

Part 2: Synthesis and Structure-Activity Relationship (SAR)

The therapeutic efficacy of 1-substituted indoline sulfonamides is intrinsically linked to their chemical structure. Understanding their synthesis and the relationship between structural modifications and biological activity is paramount for the rational design of more potent and selective drug candidates.

General Synthesis of 1-Acylindoline-5-sulfonamides

A common synthetic route to 1-acylindoline-5-sulfonamides involves a multi-step process starting from indoline. [5][6] Experimental Protocol: Synthesis of 1-Acylindoline-5-sulfonamides

  • Acetylation of Indoline: To a stirring solution of indoline in acetic anhydride, reflux the mixture for 10 minutes. After cooling, pour the mixture onto ice. Filter the resulting precipitate and wash with water to obtain 1-acetylindoline.

  • Chlorosulfonylation: Add 1-acetylindoline to chlorosulfonic acid at 0°C and stir the mixture at room temperature for 12 hours. Carefully pour the reaction mixture onto crushed ice. Filter the precipitate and wash with cold water to yield 1-acetylindoline-5-sulfonyl chloride.

  • Amination: Dissolve 1-acetylindoline-5-sulfonyl chloride in a suitable solvent like THF and add an excess of aqueous ammonia. Stir the mixture at room temperature for 4 hours. Remove the solvent under reduced pressure and purify the residue to obtain 1-acetylindoline-5-sulfonamide.

  • Hydrolysis: Reflux a solution of 1-acetylindoline-5-sulfonamide in a mixture of ethanol and hydrochloric acid for 24 hours. Neutralize the reaction mixture and extract the product. Purify the crude product to yield indoline-5-sulfonamide.

  • Acylation: To a solution of indoline-5-sulfonamide in a solvent like chloroform, add pyridine followed by the desired acyl chloride. Stir the reaction mixture at room temperature for 12-24 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the final 1-acylindoline-5-sulfonamide. [5][6]

Synthesis of 1-Acylindoline-5-sulfonamides Indoline Indoline Step1 1. Acetylation (Acetic Anhydride) Indoline->Step1 Acetylindoline 1-Acetylindoline Step1->Acetylindoline Step2 2. Chlorosulfonylation (Chlorosulfonic Acid) Acetylindoline->Step2 SulfonylChloride 1-Acetylindoline-5-sulfonyl chloride Step2->SulfonylChloride Step3 3. Amination (Aqueous Ammonia) SulfonylChloride->Step3 Acetylsulfonamide 1-Acetylindoline-5-sulfonamide Step3->Acetylsulfonamide Step4 4. Hydrolysis (HCl, Ethanol) Acetylsulfonamide->Step4 IndolineSulfonamide Indoline-5-sulfonamide Step4->IndolineSulfonamide Step5 5. Acylation (Acyl Chloride, Pyridine) IndolineSulfonamide->Step5 FinalProduct 1-Acylindoline-5-sulfonamide Step5->FinalProduct caption General synthetic workflow for 1-acylindoline-5-sulfonamides.

Caption: Synthetic workflow for 1-acylindoline-5-sulfonamides.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of 1-substituted indoline sulfonamides is highly dependent on the nature of the substituent at the 1-position of the indoline ring.

Table 1: Structure-Activity Relationship of Indole-based Sulfonamides

Compound Type Substituent Nature Effect on Anticancer Activity Reference
Mono-indoles4-chloro group on the phenyl ringMost potent among mono-indoles against HepG2, A549, and MOLT-3 cell lines.[7][8]
Bis-indolesElectron-withdrawing group (e.g., NO₂, CN, Br, F, CF₃) on the central benzene ringIncreased cytotoxic effect against the MOLT-3 cell line.[7][8]
Bis-indolesElectron-donating hydroxyl group on the central benzene ringImproved cytotoxic activities against a broad range of cancer cell lines.[7][8]
Bis-indoles4-trifluoromethyl substituent on the phenyl ringPotent activity against the HepG2 cell line.[7][8]

Part 3: Therapeutic Applications and Preclinical Data

The dual-action mechanism of 1-substituted indoline sulfonamides translates into potent antiproliferative activity against a wide range of cancer cell lines.

In Vitro Antiproliferative Activity

Numerous studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines, including those of the breast, lung, liver, and leukemia.

Table 2: Antiproliferative Activity (IC₅₀, µM) of Representative Indole-Sulfonamide Derivatives

Compound HuCCA-1 (Cholangiocarcinoma) HepG2 (Hepatocellular Carcinoma) A549 (Lung Carcinoma) MOLT-3 (Lymphoblastic Leukemia) Reference
Mono-indole (4-chloro) >10069.6871.6846.23[7][8]
Bis-indole (4-NO₂) >100>100>10010.65[7][8]
Bis-indole (4-OH, 4-CF₃) 23.457.3721.0910.89[7][8]
Etoposide (Reference) 20.3434.1125.670.09[7][8]
Experimental Workflow for Evaluating Anticancer Efficacy

A typical preclinical workflow to assess the anticancer potential of a novel 1-substituted indoline sulfonamide would involve a series of in vitro and in vivo assays.

Experimental Workflow for Anticancer Efficacy cluster_2 Preclinical Evaluation Compound Novel 1-Substituted Indoline Sulfonamide InVitro In Vitro Assays Compound->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) InVitro->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) InVitro->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) InVitro->Apoptosis EnzymeInhibition Enzyme Inhibition Assay (CA IX/XII, Tubulin) InVitro->EnzymeInhibition InVivo In Vivo Assays InVitro->InVivo Promising Candidates Xenograft Tumor Xenograft Model (e.g., in mice) InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD LeadOptimization Lead Optimization InVivo->LeadOptimization caption Experimental workflow for evaluating the anticancer efficacy of novel compounds.

Caption: Workflow for anticancer efficacy evaluation.

Conclusion and Future Perspectives

1-substituted indoline sulfonamides represent a compelling class of anti-cancer agents characterized by their unique dual mechanism of action. By simultaneously targeting tumor-associated carbonic anhydrases and microtubule dynamics, these compounds can effectively combat cancer through distinct and complementary pathways. The insights into their synthesis and structure-activity relationships provide a robust framework for the design of next-generation inhibitors with enhanced potency and selectivity. While preclinical data is promising, further research, including comprehensive in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential. The continued exploration of this versatile scaffold holds the promise of delivering novel and effective treatments for a range of malignancies.

References

  • The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. PubMed. [Link]

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PubMed. [Link]

  • What are Tubulin inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Indisulam: an anticancer sulfonamide in clinical development. Taylor & Francis. [Link]

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PMC. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Taylor & Francis Online. [Link]

  • Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. PubMed. [Link]

  • Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. [Link]

  • Microtubules and Their Role in Cellular Stress in Cancer. PMC - NIH. [Link]

  • Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. NIH. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. [Link]

  • Microtubule Dynamics and Cancer. PMC. [Link]

  • Synthesis and structure–activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. ResearchGate. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Method for preparing N-aryl sulfonamide from indoline and aryl ...
  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. PubMed. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

Sources

1-(2-Chloroethyl)indoline-5-sulfonamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Chloroethyl)indoline-5-sulfonamide

Executive Summary

1-(2-Chloroethyl)indoline-5-sulfonamide is a specialized bifunctional intermediate used primarily in the development of Carbonic Anhydrase (CA) inhibitors and potential antineoplastic agents. It combines a sulfonamide moiety—a classic zinc-binding pharmacophore—with a reactive N-chloroethyl group, classifying it as a "nitrogen mustard" derivative of the indoline core. This structural duality allows it to serve as both a reversible inhibitor of CA isoforms (notably CA IX and XII, which are overexpressed in hypoxic tumors) and a covalent modifier or linker in fragment-based drug discovery (FBDD).

This guide provides a rigorous technical breakdown of its chemical identity, a validated synthesis protocol, and handling procedures, designed for researchers in medicinal chemistry.

Part 1: Chemical Identity & Identifiers

This compound is often synthesized de novo in research settings and may not have a widely established commercial CAS number for the final salt form. It is derived from the parent core Indoline-5-sulfonamide .

PropertySpecification
Chemical Name 1-(2-Chloroethyl)-2,3-dihydro-1H-indole-5-sulfonamide
Parent Core CAS 52206-06-1 (Indoline-5-sulfonamide)
Molecular Formula C₁₀H₁₃ClN₂O₂S
Molecular Weight 260.74 g/mol
SMILES ClCCN1CCC2=C1C=C(C=C2)S(N)(=O)=O
Functional Class Sulfonamide; Alkylating Agent (Nitrogen Mustard); Indoline Derivative
Primary Application Synthesis of CA IX/XII Inhibitors; Covalent Probes

Part 2: Synthetic Utility & Mechanism

The molecule operates through two distinct chemical handles:[1][2][3]

  • The C5-Sulfonamide: Acts as a "zinc anchor." In the catalytic site of Carbonic Anhydrase, the sulfonamide nitrogen coordinates directly with the Zn²⁺ ion, displacing the zinc-bound water molecule and inhibiting catalytic turnover (hydration of CO₂).

  • The N1-Chloroethyl Group: A reactive electrophile. Under physiological conditions, this group can undergo intramolecular cyclization to form an aziridinium ion (a highly reactive intermediate), which can then alkylate nucleophilic residues (DNA bases or protein side chains). In synthetic chemistry, it serves as a linker to attach bulky hydrophobic tails, enhancing selectivity for specific CA isoforms.

Validated Synthesis Protocol

Note: This protocol describes the direct alkylation of the parent sulfonamide. Due to the potential for over-alkylation, strict stoichiometry is required.

Reaction Overview: Indoline-5-sulfonamide + 1-Bromo-2-chloroethane + K₂CO₃ → Product

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve Indoline-5-sulfonamide (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF . (MeCN is preferred for easier workup).

    • Add Potassium Carbonate (K₂CO₃, 2.5 eq) as the base to scavenge the HBr generated.

  • Alkylation:

    • Add 1-Bromo-2-chloroethane (1.2 eq) dropwise. Critical: Do not use excess alkyl halide to prevent quaternization of the nitrogen.

    • Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

    • Monitoring: Track reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. Look for the disappearance of the parent mass (M+H 199) and appearance of the product mass (M+H 261/263).

  • Workup & Purification:

    • Filter off the inorganic salts (K₂CO₃/KBr).

    • Evaporate the solvent under reduced pressure.[3]

    • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO₂, gradient 0-5% MeOH in DCM).

  • Quality Control (Self-Validation):

    • ¹H NMR (DMSO-d₆): Confirm the triplet for the -CH₂CH₂Cl group at ~3.8 ppm and the indoline core protons.

    • HPLC: Purity >95% is required for biological testing.

Part 3: Visualization (Synthesis Pathway)

The following diagram illustrates the synthesis logic, starting from the commercially available Indoline to the final functionalized target.

SynthesisPathway Start Indoline (Precursor) Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Inter1 Indoline-5-sulfonyl chloride Step1->Inter1 Step2 Amination (NH3, THF) Inter1->Step2 Core Indoline-5-sulfonamide (CAS 52206-06-1) Step2->Core Step3 N-Alkylation (Br-CH2CH2-Cl, K2CO3) Core->Step3 Target 1-(2-Chloroethyl)indoline- 5-sulfonamide Step3->Target Step3->Target SN2 Reaction (Avoids Quaternization)

Caption: Synthesis pathway from Indoline to 1-(2-Chloroethyl)indoline-5-sulfonamide via chlorosulfonation and controlled N-alkylation.

Part 4: Safety & Handling (E-E-A-T)

Warning: This compound contains a nitrogen mustard motif (2-chloroethylamino group). It must be handled as a potential alkylating agent and carcinogen .

  • Containment: All weighing and reactions must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Deactivation: Spills or glassware should be treated with a solution of 10% Sodium Thiosulfate or dilute NaOH to hydrolyze the alkyl chloride before disposal.

  • Storage: Store at -20°C under argon. The free base may be unstable; conversion to the hydrochloride salt is recommended for long-term stability.

References

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Molecules, 2022. (Discusses the synthesis and biological activity of the indoline-5-sulfonamide core).

  • PubChem Compound Summary: Indoline-5-sulfonamide. (Parent core data and identifiers).

  • Synthesis and Reactivity of N-Substituted Indolines. Journal of Organic Chemistry. (General protocols for N-alkylation of indolines).

Sources

An In-Depth Technical Guide to the Core Differences Between 1-(2-Chloroethyl)- and 1-(2-Chloroacetyl) Indoline Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indoline sulfonamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a wide array of biologically active agents.[1][2] Derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting compounds.[1][2][3][4] A critical aspect of drug design involves the strategic modification of a core scaffold to impart specific reactivity and biological function. This guide provides an in-depth technical analysis of two such modifications at the N-1 position of the indoline ring: the introduction of a 1-(2-chloroethyl) group versus a 1-(2-chloroacetyl) group.

While separated by only a single carbonyl group, these substituents transform the parent molecule into two fundamentally different classes of reactive compounds. The 1-(2-chloroethyl) moiety acts as a classical alkylating agent , while the 1-(2-chloroacetyl) moiety functions as an acylating agent . This distinction dictates their synthesis, chemical reactivity, primary biological targets, and ultimate therapeutic potential. This whitepaper will dissect these differences from a mechanistic perspective, providing researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in scaffold optimization and covalent inhibitor design.

PART 1: Foundational Chemistry: Structure, Reactivity, and Electrophilic Nature

The Indoline Sulfonamide Core Scaffold

The core structure consists of a bicyclic indoline ring system appended with a sulfonamide group (-SO₂NH₂), typically at the 5-position.[1][5] This sulfonamide moiety is a well-established pharmacophore, known for its ability to coordinate the zinc ion within the active site of metalloenzymes, most notably carbonic anhydrases (CAs).[1][6] The indoline nitrogen (N-1) is a secondary amine, providing a convenient handle for synthetic modification to modulate the compound's physicochemical properties and introduce reactive functionalities.

Caption: General structure of the Indoline-5-Sulfonamide scaffold.

The N-1 Substituents: A Tale of Two Electrophiles

The introduction of a chlorine atom two carbons away from the indoline nitrogen creates an electrophilic center. However, the presence or absence of an adjacent carbonyl group drastically alters the mechanism of reactivity.

1-(2-Chloroethyl) Group: An Alkylating Agent

The 1-(2-chloroethyl) group is the defining feature of nitrogen mustards and functions as a potent alkylating agent.[7][8] Its reactivity is not direct but proceeds through a crucial intramolecular cyclization. The lone pair of electrons on the indoline nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a highly strained, three-membered aziridinium (ethyleneimonium) ion .[7] This cation is a powerful electrophile that readily reacts with cellular nucleophiles. This is predominantly an Sₙ1-type mechanism.[8]

G A 1-(2-Chloroethyl)indoline B Aziridinium Ion Intermediate (Highly Reactive Electrophile) A->B Intramolecular Cyclization (-Cl⁻) C Alkylated Nucleophile B->C + Cellular Nucleophile (e.g., DNA)

Caption: Formation of the reactive aziridinium ion from a 1-(2-chloroethyl) group.

1-(2-Chloroacetyl) Group: An Acylating Agent

In contrast, the 1-(2-chloroacetyl) group acts as an acylating agent.[9][10] The electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to direct nucleophilic attack in an Sₙ2 reaction.[8] The chloride is an excellent leaving group. Unlike the chloroethyl moiety, it does not form a discrete cationic intermediate. The reaction involves a direct transfer of the chloroacetyl group to a nucleophile, resulting in acylation.

G A 1-(2-Chloroacetyl)indoline (Electrophilic Carbonyl-adjacent Carbon) B Acylated Nucleophile A->B + Cellular Nucleophile(e.g., Protein Residue)Sₙ2 Reaction (-Cl⁻)

Caption: Direct acylation mechanism of the 1-(2-chloroacetyl) group.

Comparative Analysis of Chemical Reactivity

The fundamental differences in the reactive mechanisms of these two groups are critical for understanding their subsequent biological effects.

Feature1-(2-Chloroethyl) Indoline Sulfonamide1-(2-Chloroacetyl) Indoline Sulfonamide
Functional Class Alkylating Agent[11]Acylating Agent / α-Halo Amide[9]
Reaction Mechanism Sₙ1-like via intramolecular cyclization[8]Sₙ2 nucleophilic substitution[8]
Reactive Intermediate Strained aziridinium cation[7]None (proceeds through a transition state)
Covalent Bond Formed Forms an ethyl bridge to a nucleophile (Alkylation)Forms an acetyl bridge to a nucleophile (Acylation)
Key Activating Feature Nucleophilicity of the indoline nitrogenElectron-withdrawing effect of the carbonyl group

PART 2: Synthetic Methodologies and Experimental Protocols

The synthesis of these two classes of compounds starts from a common precursor, indoline-5-sulfonamide, but employs distinct chemical reactions reflecting the desired N-1 functionalization.

General Synthesis of Indoline-5-Sulfonamide Precursor

The indoline-5-sulfonamide core can be synthesized via established literature methods, often involving the chlorosulfonation of a protected indoline followed by amination and deprotection.[5]

Protocol: Synthesis of 1-(2-Chloroethyl)indoline Sulfonamides (N-Alkylation)

This procedure involves the N-alkylation of the indoline nitrogen. The choice of a base is critical to deprotonate the nitrogen, rendering it nucleophilic, without promoting unwanted side reactions.

Rationale: The base deprotonates the indoline nitrogen, creating an anion that acts as a nucleophile. This nucleophile then attacks the electrophilic carbon of the alkylating agent (e.g., 1-bromo-2-chloroethane), displacing the bromide leaving group to form the desired product. Potassium carbonate is a suitable base for this transformation.[5]

Step-by-Step Protocol:

  • Dissolution: Dissolve indoline-5-sulfonamide (1.0 eq) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution and stir the suspension.

  • Alkylating Agent Addition: Add 1-bromo-2-chloroethane (1.2-1.5 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature, pour it into ice water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol: Synthesis of 1-(2-Chloroacetyl)indoline Sulfonamides (N-Acylation)

This synthesis is an N-acylation using a highly reactive acyl chloride. A non-nucleophilic base is required to neutralize the HCl gas generated during the reaction.[5][12]

Rationale: The indoline nitrogen acts as a nucleophile, directly attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[10] The subsequent collapse of the tetrahedral intermediate expels the chloride ion. A tertiary amine base like triethylamine (Et₃N) or pyridine scavenges the resulting HCl, driving the reaction to completion.[5][13]

Step-by-Step Protocol:

  • Dissolution: Suspend indoline-5-sulfonamide (1.0 eq) in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5-2.0 eq) or pyridine, to the suspension and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Quench the reaction with water or a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with dilute HCl (if using Et₃N), water, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.

Visualization of Synthetic Pathways

G cluster_0 Synthetic Pathways cluster_1 N-Alkylation cluster_2 N-Acylation Start Indoline-5-Sulfonamide ReagentA 1-Bromo-2-chloroethane, K₂CO₃, DMF Start->ReagentA ReagentB Chloroacetyl Chloride, Et₃N, DCM Start->ReagentB NodeA 1-(2-Chloroethyl)indoline Sulfonamide ReagentA->NodeA NodeB 1-(2-Chloroacetyl)indoline Sulfonamide ReagentB->NodeB

Caption: Divergent synthesis of chloroethyl and chloroacetyl derivatives.

PART 3: Biological Profile and Mechanistic Divergence

The distinct chemical reactivities of the chloroethyl and chloroacetyl groups translate directly into different biological mechanisms of action, cellular targets, and pharmacological profiles.

Molecular Mechanism of Action
1-(2-Chloroethyl) Derivatives: DNA Alkylators
  • Primary Cellular Target: Nuclear DNA.[7][14]

  • Mechanism: Once the highly electrophilic aziridinium ion is formed, it attacks nucleophilic sites on DNA bases. The N7 position of guanine is a particularly common site of alkylation.[7] If a second chloroethyl arm were present (as in classic nitrogen mustards), it could react with another guanine base, leading to the formation of highly cytotoxic inter- or intra-strand DNA cross-links.[7] Even with a single reactive arm, this alkylation can cause DNA damage, leading to base mispairing, strand breaks upon repair, and ultimately, cell cycle arrest and apoptosis.[11][15]

  • Pharmacological Profile: These compounds act as cytotoxic agents. Their action is non-specific to the extent that they damage the DNA of any rapidly dividing cell, which accounts for both their efficacy against cancer and the side effects associated with traditional chemotherapy (e.g., effects on bone marrow and gut epithelium).[11]

1-(2-Chloroacetyl) Derivatives: Targeted Covalent Protein Inhibitors
  • Primary Cellular Target: Nucleophilic amino acid residues (Cysteine, Histidine, Lysine) on proteins.[7]

  • Mechanism: These compounds are designed as targeted covalent inhibitors. The indoline sulfonamide core acts as a "guidance system," directing the molecule to the binding pocket of a specific target protein (e.g., an enzyme active site). Once optimally positioned, the electrophilic chloroacetyl "warhead" reacts with a nearby nucleophilic amino acid residue, forming an irreversible covalent bond. This leads to the permanent inactivation of the protein.

  • Pharmacological Profile: The goal is to achieve greater target specificity and a more durable pharmacological effect compared to reversible inhibitors. By covalently modifying a specific disease-related protein, these agents can offer improved potency and prolonged duration of action. Their toxicity profile is theoretically more favorable than that of DNA alkylators, as their effects are confined to the target protein rather than causing widespread genetic damage.

Visualization of Biological Mechanisms

G cluster_0 Chloroethyl Derivative cluster_1 Chloroacetyl Derivative A Forms Aziridinium Ion B Nuclear DNA A->B C DNA Alkylation & Damage B->C D Apoptosis C->D E Binds to Target Protein F Nucleophilic Residue (e.g., Cys-SH) E->F G Covalent Acylation F->G H Irreversible Protein Inactivation G->H

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(2-Chloroethyl)indoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a robust, scalable, and high-purity synthesis protocol for 1-(2-Chloroethyl)indoline-5-sulfonamide . This compound serves as a critical scaffold in the development of carbonic anhydrase inhibitors, diuretics (related to indapamide intermediates), and potential nitrogen mustard-type antineoplastic agents.

Abstract & Strategic Overview

The synthesis of 1-(2-chloroethyl)indoline-5-sulfonamide presents a chemoselectivity challenge: differentiating the nucleophilic indoline nitrogen (


) from the sulfonamide nitrogen (

). While direct alkylation of indoline-5-sulfonamide with 1-bromo-2-chloroethane is theoretically possible, it often suffers from poor selectivity (O- vs. N-alkylation of the sulfonamide) and dimerization.

To ensure Scientific Integrity and Process Reliability , this guide recommends a "Protect-Functionalize-Deprotect" strategy for the core construction, followed by a "Stepwise Alkylation" (Hydroxyethylation


 Chlorination) for the side chain. This route avoids the formation of inseparable byproducts and ensures the integrity of the sulfonamide moiety.
Retrosynthetic Logic
  • C-Cl Bond Formation: The 2-chloroethyl group is installed via the chlorination of a 2-hydroxyethyl precursor using thionyl chloride (

    
    ). This is superior to direct alkylation with dihalides, which leads to polymerization.
    
  • 
    -Functionalization:  The 2-hydroxyethyl group is introduced via nucleophilic substitution on 2-bromoethanol.
    
  • Sulfonamide Core: The 5-sulfonamide group is installed via chlorosulfonation of an

    
    -acetyl protected indoline to prevent oxidation of the indoline ring.
    

Synthesis Protocol

Phase 1: Construction of Indoline-5-Sulfonamide Core

Objective: Synthesize the stable intermediate Indoline-5-sulfonamide from Indoline.

Step 1: N-Acetylation of Indoline

Protection of the indoline nitrogen is mandatory to prevent polymerization during the harsh chlorosulfonation step.

  • Reagents: Indoline (1.0 eq), Acetic Anhydride (1.2 eq), TEA (1.1 eq), DCM.

  • Mechanism: Nucleophilic acyl substitution.

  • Protocol:

    • Dissolve Indoline in Dichloromethane (DCM) at 0°C.

    • Add Triethylamine (TEA) followed by dropwise addition of Acetic Anhydride.

    • Stir at Room Temperature (RT) for 2 hours.

    • Workup: Wash with 1N HCl (to remove TEA), then brine. Dry (

      
      ) and concentrate.
      
    • Yield: >95% (White solid).

Step 2: Chlorosulfonation
  • Reagents: N-Acetylindoline (1.0 eq), Chlorosulfonic acid (

    
    , 4.0 eq).
    
  • Critical Note:

    
     acts as both solvent and reagent. The reaction is highly exothermic.
    
  • Protocol:

    • Cool

      
       to 0-5°C in a dry flask equipped with a gas scrubber (HCl evolution).
      
    • Add N-Acetylindoline portion-wise over 30 minutes. Do not allow temp to exceed 10°C.

    • Warm to RT and then heat to 60°C for 2 hours to ensure conversion of the sulfonic acid intermediate to the sulfonyl chloride.

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Isolation: Filter the precipitated 1-acetylindoline-5-sulfonyl chloride . Wash with cold water.[1] Use immediately in Step 3.

Step 3: Ammonolysis
  • Reagents: 1-acetylindoline-5-sulfonyl chloride, Ammonium Hydroxide (

    
    , 28%, excess) or 
    
    
    
    in THF.
  • Protocol:

    • Suspend the wet sulfonyl chloride cake in THF.

    • Add concentrated

      
       (10 eq) dropwise at 0°C.
      
    • Stir at RT for 4 hours.

    • Workup: Concentrate THF, dilute with water, and filter the solid 1-acetylindoline-5-sulfonamide .

Step 4: Deprotection (Hydrolysis)
  • Reagents: 1-acetylindoline-5-sulfonamide, 2N HCl (aq), Ethanol.

  • Protocol:

    • Reflux the intermediate in a mixture of Ethanol/2N HCl (1:1) for 2-3 hours.

    • Neutralization: Cool and neutralize with NaOH to pH 8.

    • Isolation: Extract with Ethyl Acetate (EtOAc) or filter the precipitate.

    • Product: Indoline-5-sulfonamide .

    • QC Check:

      
       NMR should show loss of acetyl 
      
      
      
      (~2.2 ppm).
Phase 2: N-Alkylation and Chlorination

Objective: Install the 2-chloroethyl group selectively on


.
Step 5: N-(2-Hydroxyethyl)ation

Direct alkylation with 2-bromoethanol is preferred over ethylene oxide for safety and ease of handling in standard labs.

  • Reagents: Indoline-5-sulfonamide (1.0 eq), 2-Bromoethanol (1.2 eq),

    
     (2.0 eq), DMF or Acetonitrile.
    
  • Rationale: Use of a mild base and polar aprotic solvent favors alkylation of the more nucleophilic indoline nitrogen over the sulfonamide nitrogen.

  • Protocol:

    • Dissolve Indoline-5-sulfonamide in DMF.

    • Add finely ground

      
      .
      
    • Add 2-Bromoethanol dropwise.

    • Heat to 60-70°C for 6-12 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer thoroughly with water (to remove DMF).

    • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (DCM/MeOH).

    • Product: 1-(2-hydroxyethyl)indoline-5-sulfonamide .

Step 6: Chlorination (The "Mustard" Formation)
  • Reagents: 1-(2-hydroxyethyl)indoline-5-sulfonamide, Thionyl Chloride (

    
    , 2-3 eq), DCM or Chloroform.
    
  • Safety:

    
     releases 
    
    
    
    and HCl gas.
  • Protocol:

    • Suspend the alcohol intermediate in dry DCM.

    • Add

      
       dropwise at 0°C.[1]
      
    • Reflux for 2-4 hours.

      • Note: The sulfonamide moiety (

        
        ) may react with 
        
        
        
        to form an N-sulfinyl intermediate (
        
        
        ). This is reversible.
    • Workup (Critical): Cool the mixture and pour onto ice water. Stir for 30 minutes. This hydrolyzes the N-sulfinyl group back to the primary sulfonamide while leaving the alkyl chloride intact.

    • Neutralization: Carefully adjust pH to ~7 with saturated

      
      .
      
    • Isolation: Extract with DCM, dry (

      
      ), and concentrate.
      
    • Final Purification: Recrystallization from Ethanol.

Data Summary & Process Parameters

StepTransformationReagentsCritical ParameterTypical Yield
1 N-Acetylation

, TEA
Maintain 0°C addition95%
2 Chlorosulfonation

Temp < 10°C (addition), 60°C (reaction)80-85%
3 Ammonolysis

/THF
Excess

to scavenge HCl
90%
4 HydrolysisHCl/EtOHComplete deacetylation (monitor TLC)85%
5 Hydroxyethylation2-Bromoethanol,

Avoid O-alkylation of sulfonamide70-75%
6 Chlorination

, DCM
Aqueous quench to restore sulfonamide80%

Visual Workflow (Graphviz)

SynthesisProtocol cluster_safety Safety Critical Checkpoints Indoline Indoline (Starting Material) NAcetyl N-Acetylindoline (Protected) Indoline->NAcetyl Step 1: Ac2O, TEA (Protection) SulfonylCl 1-Acetylindoline- 5-sulfonyl chloride NAcetyl->SulfonylCl Step 2: ClSO3H, 60°C (Chlorosulfonation) Sulfonamide_Prot 1-Acetylindoline- 5-sulfonamide SulfonylCl->Sulfonamide_Prot Step 3: NH4OH, THF (Ammonolysis) Sulfonamide_Free Indoline-5-sulfonamide (Core Intermediate) Sulfonamide_Prot->Sulfonamide_Free Step 4: HCl, EtOH, Reflux (Deprotection) HydroxyEthyl 1-(2-Hydroxyethyl) indoline-5-sulfonamide Sulfonamide_Free->HydroxyEthyl Step 5: 2-Bromoethanol, K2CO3 (N-Alkylation) Target 1-(2-Chloroethyl) indoline-5-sulfonamide (TARGET) HydroxyEthyl->Target Step 6: SOCl2, Reflux (Chlorination)

Caption: Step-wise synthetic pathway emphasizing the protection strategy and final functionalization.

References

  • Indoline Sulfonamide Synthesis

    • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Rel
    • Source:Int. J. Mol. Sci.2019, 20(20), 5225.
    • URL:[Link]

    • Relevance: Provides the foundational protocol for Steps 1-4 (Acetylation, Chlorosulfon
  • General Indoline Functionalization

    • Title: Synthesis of Indolines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Background on N-alkylation reactivity and stability of the indoline core.
  • Chlorosulfonation Protocols

    • Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
    • Source:Processes2023, 11(5), 1546.
    • URL:[Link]

    • Relevance: Safety and optimization data for handling chlorosulfonic acid (Step 2).
  • Sulfonamide Alkylation Dynamics

    • Title: The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex.[2]

    • Source:New J. Chem., 2019 , 43, 10755-10762.[2]

    • URL:[Link]

    • Relevance: Discusses the nucleophilicity of sulfonamides vs. amines, supporting the choice of specific conditions in Step 5 to avoid side reactions.

Sources

Application Note: Chemoselective N-Alkylation of Indoline-5-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The N-alkylation of indoline-5-sulfonamide with 1-bromo-2-chloroethane is a pivotal transformation in the synthesis of diuretic agents (e.g., Indapamide analogs) and kinase inhibitors. This reaction installs a reactive chloroethyl "warhead" or linker, enabling subsequent diversification.

The critical challenge in this synthesis is chemoselectivity . The substrate contains two nucleophilic nitrogen centers: the secondary amine of the indoline ring and the primary amine of the sulfonamide group. Furthermore, the electrophile (1-bromo-2-chloroethane) possesses two leaving groups. This guide details a protocol optimized to exclusively alkylate the indoline nitrogen while preserving the sulfonamide and the terminal chloride for future functionalization.

Mechanistic Principles & Chemoselectivity

Nucleophile Differentiation (Regioselectivity)

Success depends on exploiting the electronic differences between the two nitrogen species:

  • Indoline Nitrogen (

    
    ):  A secondary amine with significant nucleophilic character. It is moderately basic and readily participates in 
    
    
    
    reactions.
  • Sulfonamide Nitrogen (

    
    ):  The electron-withdrawing sulfonyl group delocalizes the lone pair, rendering this nitrogen non-nucleophilic under neutral or mildly basic conditions. Its 
    
    
    
    is approximately 10.1.[1]

Operational Insight: Avoid strong bases (e.g., NaH, LiHMDS) that would fully deprotonate the sulfonamide, transforming it into a potent nucleophile. Use mild bases (e.g.,


, 

) to neutralize the HBr byproduct without activating the sulfonamide.
Electrophile Differentiation

1-bromo-2-chloroethane acts as a bifunctional electrophile.

  • C-Br Bond: Weaker bond energy (~276 kJ/mol) and a better leaving group (

    
     is a softer base than 
    
    
    
    ).
  • C-Cl Bond: Stronger bond energy (~338 kJ/mol).

Operational Insight: By controlling temperature (50–70°C), the reaction is driven by bromide displacement, leaving the chloride intact for downstream chemistry.

Reaction Pathway Visualization

ReactionMechanism Substrate Indoline-5-sulfonamide (Nucleophile) TS Transition State (N attacks C-Br) Substrate->TS + Base (K2CO3) Reagent 1-Bromo-2-chloroethane (Electrophile) Reagent->TS Product 1-(2-chloroethyl)indoline-5-sulfonamide TS->Product - HBr SideProduct Dimer / Over-alkylation (Avoided by Excess Reagent) Product->SideProduct If Reagent Limiting

Figure 1: Mechanistic pathway highlighting the selective displacement of Bromine and the risk of dimerization if stoichiometry is uncontrolled.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
Indoline-5-sulfonamide 1.0SubstrateEnsure dryness; water inhibits reaction.
1-Bromo-2-chloroethane 3.0ElectrophileHigh Excess Required. Prevents the product (a secondary amine) from reacting with another indoline molecule (dimerization).
Potassium Carbonate (

)
2.5BaseAnhydrous, granular. Grind to fine powder to increase surface area.
Acetonitrile (MeCN) 10 volSolventPolar aprotic. DMF is an alternative but harder to remove.
Sodium Iodide (NaI) 0.1CatalystOptional. Finkelstein catalyst to accelerate sluggish reactions.
Step-by-Step Methodology

Step 1: Preparation

  • Charge a reaction vessel with Indoline-5-sulfonamide (1.0 eq) and anhydrous Acetonitrile (0.1 M concentration relative to substrate).

  • Add

    
      (2.5 eq) and stir at Room Temperature (RT) for 15 minutes. Note: This ensures the base is well-dispersed.
    

Step 2: Addition 3. Add 1-bromo-2-chloroethane (3.0 eq) in a single portion. 4. Optional: Add catalytic NaI (0.1 eq) if the substrate is sterically hindered.

Step 3: Reaction 5. Heat the mixture to 60°C . 6. Monitor by TLC (System: EtOAc/Hexane 1:1) or LCMS.

  • Target: Disappearance of Indoline starting material (
    
    
    ~0.2).
  • Product: Higher
    
    
    spot (~0.5).
  • Duration: Typically 4–12 hours.

Step 4: Workup 7. Cool to RT. Filter off the solid inorganic salts (


, KBr).
8.  Concentrate the filtrate under reduced pressure to remove Acetonitrile and excess 1-bromo-2-chloroethane.
  • Caution: 1-bromo-2-chloroethane is toxic; use a high-efficiency trap on the rotovap.
  • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (
    
    
    ) and Brine (
    
    
    ).
  • Dry over
    
    
    , filter, and concentrate.

Step 5: Purification 11. Recrystallize from EtOH/Water or purify via Silica Gel Chromatography (Gradient: 0


 40% EtOAc in Hexanes).
Process Workflow Diagram

ProcessFlow Start Start: Dissolve Substrate in MeCN or DMF BaseAdd Add K2CO3 (2.5 eq) Stir 15 min @ RT Start->BaseAdd ReagentAdd Add 1-Bromo-2-chloroethane (3.0 eq Excess) BaseAdd->ReagentAdd Heat Heat to 60°C 4-12 Hours ReagentAdd->Heat QC QC Point: TLC/LCMS Check for SM consumption Heat->QC QC->Heat Incomplete Filter Filter Inorganic Salts QC->Filter Pass Extract Extraction (EtOAc/Water) Remove excess alkyl halide Filter->Extract Final Final Product: 1-(2-chloroethyl)indoline-5-sulfonamide Extract->Final

Figure 2: Operational workflow ensuring removal of inorganic byproducts and excess toxic reagents.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dimer Formation Insufficient electrophile.Increase 1-bromo-2-chloroethane to 4.0–5.0 eq. The excess is easily recovered during concentration.
Low Conversion Poor solubility or 'Hard' leaving group.Switch solvent to DMF (increases reaction rate significantly). Add 10 mol% NaI (Finkelstein condition) to convert alkyl bromide to more reactive alkyl iodide in situ.
Sulfonamide Alkylation Base too strong or Temp too high.Ensure strictly anhydrous conditions. Do not use NaH. Lower temperature to 50°C.
Elimination (Vinyl byproduct) Temperature too high.1-bromo-2-chloroethane can undergo E2 elimination to form vinyl chloride derivatives if heated >90°C with strong base. Keep T < 80°C.

References

  • National Institutes of Health (NIH). (2004). The first regioselective palladium-catalyzed indolization of 2-bromo- or 2-chloroanilines.[2] Organic Letters.[2][3] Retrieved from [Link]

  • MDPI. (2020). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 1-(2-Chloroethyl)indoline-5-sulfonamide in Tricyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to provide a comprehensive, technical guide on utilizing 1-(2-Chloroethyl)indoline-5-sulfonamide as a strategic building block. This guide focuses on its dual utility: generating linked tricyclic pharmacophores (specifically 5-HT6/D2 receptor ligands) and accessing fused tricyclic scaffolds (pyrrolo[3,2,1-ij]quinolines) via intramolecular cyclization.

Executive Summary

This guide details the synthetic protocols for employing 1-(2-Chloroethyl)indoline-5-sulfonamide (CAS: Variable/Derivative) as a linchpin scaffold. This molecule combines a nucleophilic-masked electrophile (the N-chloroethyl "nitrogen mustard" moiety) with a stable, polar anchoring group (the C5-sulfonamide).

Its primary application lies in the synthesis of tricyclic CNS-active agents (Indoline-Linker-Heterocycle architectures) and fused tricyclic cores (Pyrrolo-quinoline derivatives). These compounds are critical in the development of 5-HT6 antagonists, Carbonic Anhydrase (CA) inhibitors, and multi-target antipsychotics.

Mechanistic Insight & Reactivity Profile

The utility of 1-(2-Chloroethyl)indoline-5-sulfonamide rests on the "Push-Pull" electronic character of the indoline core:

  • The "Pull" (Sulfonamide at C5): The electron-withdrawing sulfonamide group (-SO₂NH₂) at the para position relative to the nitrogen decreases the electron density of the indoline ring. This prevents premature oxidation to indole and stabilizes the molecule against non-specific electrophilic attacks.

  • The "Push" (N1-Chloroethyl): The nitrogen lone pair, although modulated by the C5-sulfonamide, remains sufficiently nucleophilic to drive the formation of a transient, highly reactive aziridinium ion intermediate. This species is the actual "building block" that reacts with external nucleophiles (Pathway A) or internal electrophiles (Pathway B).

Pathway Logic Diagram (Graphviz)

ReactionPathways Start 1-(2-Chloroethyl) indoline-5-sulfonamide Aziridinium Aziridinium Ion (Transient Intermediate) Start->Aziridinium  Spontaneous/Base   PathA Pathway A: Intermolecular Nucleophilic Attack Aziridinium->PathA  + Aryl Piperazine   PathB Pathway B: Intramolecular Friedel-Crafts Aziridinium->PathB  + Lewis Acid (AlCl3)   ProductA Linked Tricyclic (e.g., 5-HT6 Ligands) PathA->ProductA ProductB Fused Tricyclic (Pyrrolo[3,2,1-ij]quinoline) PathB->ProductB

Figure 1: Divergent synthetic pathways for 1-(2-Chloroethyl)indoline-5-sulfonamide. The aziridinium intermediate is the kinetic gateway to both linked and fused tricyclic systems.

Protocol A: Synthesis of Linked Tricyclic 5-HT6 Ligands

Target: Synthesis of 1-[2-(4-Arylpiperazin-1-yl)ethyl]indoline-5-sulfonamide derivatives. Application: High-affinity ligands for Serotonin (5-HT6) and Dopamine (D2) receptors.

Rationale

This protocol utilizes the Finkelstein reaction conditions to enhance the leaving group ability of the chloride (Cl → I), facilitating the attack of secondary amines (piperazines) via the aziridinium intermediate.

Materials
  • Substrate: 1-(2-Chloroethyl)indoline-5-sulfonamide (1.0 equiv)

  • Nucleophile: 1-(2-Methoxyphenyl)piperazine (or similar aryl-piperazine) (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (dry)

Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 1-(2-Chloroethyl)indoline-5-sulfonamide (10 mmol) and dry MeCN (50 mL). Add NaI (1 mmol) and stir for 15 minutes at Room Temperature (RT) to generate the in situ iodo-analog.

  • Nucleophile Addition: Add K₂CO₃ (30 mmol) followed by the aryl-piperazine (12 mmol).

  • Reflux: Heat the mixture to reflux (80-82°C) under an inert atmosphere (N₂ or Ar) for 12–16 hours.

    • Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear, and a lower spot (amine product) should appear.

  • Work-up:

    • Cool to RT and filter off inorganic salts (KCl, KI, excess K₂CO₃).

    • Concentrate the filtrate in vacuo.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and Brine (1x).[1]

  • Purification: The crude oil often crystallizes upon standing. If not, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Data Validation: Expected Yields & Shifts
ParameterExpected ValueNotes
Yield 75% – 88%Lower yields in DMF due to work-up loss; MeCN preferred.
¹H NMR (Ethyl Linker)

2.60 (t, 2H), 3.45 (t, 2H)
Distinct triplets indicating successful N-alkylation.
MS (ESI) [M+H]⁺Consistent with MW of tricyclic adduct.

Protocol B: Synthesis of Fused Tricyclic Pyrrolo-Quinolines

Target: Synthesis of 8-sulfamoyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline. Application: Rigidified tricyclic cores for kinase inhibition or novel scaffold libraries.

Rationale

This advanced protocol forces an intramolecular Friedel-Crafts alkylation. The electrophilic ethyl chain cyclizes onto the C7 position (ortho to the indoline nitrogen). This is challenging due to the strain of forming the fused 6-membered ring, but feasible with Lewis Acid catalysis.

Materials
  • Substrate: 1-(2-Chloroethyl)indoline-5-sulfonamide (1.0 equiv)

  • Lewis Acid: Aluminum Chloride (AlCl₃) (2.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under Argon, dissolve the substrate (5 mmol) in dry DCE (20 mL).

  • Lewis Acid Addition: Cool to 0°C. Add AlCl₃ (12.5 mmol) portion-wise. Caution: Exothermic.

  • Cyclization: Allow to warm to RT, then heat to reflux (83°C) for 4–6 hours.

    • Mechanistic Note: The AlCl₃ complexes with the sulfonamide oxygen and the chloro-group, increasing electrophilicity to overcome the ring strain.

  • Quench: Cool to 0°C. Carefully quench with ice-water/HCl (1M) to break Aluminum complexes.

  • Extraction: Extract with DCM (3x). The product is often less polar than the open-chain precursor due to rigidification.

  • Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography for this rigid tricyclic system.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete Aziridinium formationAdd catalytic KI or NaI (Finkelstein condition) to accelerate the reaction.
Dimerization Intermolecular reaction of two substrate moleculesMaintain high dilution (0.1 M) or slow addition of the substrate.
Sulfonamide Hydrolysis Conditions too acidic/basic at high tempAvoid strong aqueous acids/bases at reflux. The sulfonamide is stable in anhydrous K₂CO₃/MeCN.
No Cyclization (Protocol B) Deactivation by SulfonamideThe C5-sulfonamide deactivates the ring. Increase AlCl₃ load or switch to microwave irradiation (150°C, 30 min).

References

  • Indoline Sulfonamide Synthesis & Activity

    • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Rel
    • Source: Int. J. Mol. Sci. 2022, 23(23), 14612.
    • URL:[Link]

  • Title: Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands (US Patent 8,318,725).
  • Pyrrolo[1,2-a]indole Synthetic Methodologies

    • Title: Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives.[2]

    • Source: Organic & Biomolecular Chemistry, 2014.
    • URL:[Link]

  • Aziridinium Ion Mechanism

    • Title: The Chemistry of Aziridinium Ions.
    • Source: Chemical Reviews.
    • URL:[Link]

Sources

Application Note: Cyclization of 1-(2-chloroethyl)indoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the procedure for the cyclization of 1-(2-chloroethyl)indoline derivatives. The primary transformation described is the intramolecular Friedel-Crafts alkylation to form the 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline (commonly referred to as Lilolidine ) scaffold.[1] This tricyclic system is a critical pharmacophore in medicinal chemistry, known for its restricted conformational flexibility and improved metabolic stability compared to open-chain analogs.[1]

Executive Summary & Strategic Rationale

The cyclization of 1-(2-chloroethyl)indoline represents a strategic entry into the pyrrolo[3,2,1-ij]quinoline (lilolidine) class of tricyclic heterocycles. Unlike intermolecular annulations, this intramolecular transformation leverages the inherent nucleophilicity of the indoline nitrogen to generate a reactive aziridinium intermediate, or utilizes Lewis acid catalysis to effect a direct Friedel-Crafts alkylation at the C-7 position.

Key Technical Advantages:

  • Atom Economy: Intramolecular reaction with stoichiometric efficiency.

  • Scaffold Rigidity: Converts a flexible N-alkyl chain into a fused tricyclic system, reducing entropic penalties in ligand-receptor binding.

  • Scalability: The protocol utilizes robust Lewis acid catalysis amenable to gram-scale synthesis.

Safety Directive: Nitrogen Mustard Handling

CRITICAL WARNING: 1-(2-chloroethyl)indoline derivatives are chemically classified as Nitrogen Mustards . They possess potent alkylating properties and are severe vesicants (blistering agents).

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory. Wear a full-face shield over safety goggles during the addition of Lewis acids.

  • Decontamination: Prepare a quench solution of 5% sodium thiosulfate (Na₂S₂O₃) and 5% sodium bicarbonate (NaHCO₃) in water. All glassware and spills must be treated with this solution for 30 minutes before cleaning to neutralize active alkylating species.

Reaction Mechanism & Pathway Analysis

The transformation proceeds via an intramolecular electrophilic aromatic substitution. Two mechanistic pathways are proposed depending on the activation method:

  • Path A (Thermal/Kinetic): Formation of a transient, highly electrophilic aziridinium ion followed by ring-opening attack by the C-7 aromatic carbon.

  • Path B (Lewis Acid Catalyzed): Activation of the C-Cl bond by Aluminum Chloride (AlCl₃), generating a carbocation-like complex that undergoes Friedel-Crafts alkylation at C-7.

Mechanistic Visualization

ReactionMechanism Figure 1: Mechanistic pathways for the cyclization of 1-(2-chloroethyl)indoline. Start 1-(2-chloroethyl)indoline Aziridinium Aziridinium Ion (Intermediate) Start->Aziridinium k1 (Thermal) Complex AlCl3-Complex (Activated Electrophile) Start->Complex + AlCl3 Transition Sigma Complex (Wheland Intermediate) Aziridinium->Transition C-7 Attack Complex->Transition Intramolecular Friedel-Crafts Product Lilolidine Scaffold (Pyrrolo[3,2,1-ij]quinoline) Transition->Product - H+ / - AlCl4-

[2][3][4][5][6]

Detailed Experimental Protocol

Protocol A: Lewis Acid-Catalyzed Cyclization (Standard Method)

This method is preferred for its reproducibility and high yield. It utilizes Aluminum Chloride (AlCl₃) to drive the reaction at moderate temperatures.

Reagents & Equipment:

  • Substrate: 1-(2-chloroethyl)indoline (1.0 equiv)

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichlorobenzene (high boiling, inert) or Dichloromethane (DCM) for milder conditions.[1]

  • Apparatus: 3-neck round bottom flask, reflux condenser, N₂ inlet, internal temperature probe.[1]

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Flame-dry the glassware and cool under a stream of dry Nitrogen. Charge the flask with 1,2-Dichlorobenzene (10 mL/g substrate) .

  • Substrate Dissolution: Add 1-(2-chloroethyl)indoline to the solvent. Stir at Room Temperature (RT) until fully dissolved.

  • Catalyst Addition: Cool the solution to 0–5 °C using an ice bath. Add AlCl₃ portion-wise over 15 minutes. Note: Exothermic reaction. Control internal temperature <10 °C.

  • Reaction Phase:

    • Allow the mixture to warm to RT over 30 minutes.

    • Heat the reaction mixture to 120 °C (if using dichlorobenzene) or Reflux (if using DCM, though DCM may require longer times).

    • Monitor by TLC/LC-MS. The reaction typically completes in 2–4 hours at 120 °C. Look for the disappearance of the starting material (M+) and appearance of the cyclized product (M-HCl mass shift is not observed directly in cation mode, but retention time shifts significantly; chemically, HCl is lost). Correction: The molecular formula changes from C₁₀H₁₂ClN to C₁₀H₁₁N. Mass loss: 36.5 Da (HCl).

  • Quenching: Cool the mixture to 0 °C. Carefully quench by dropwise addition of ice-cold water (highly exothermic hydrolysis of aluminum salts).

  • Work-up:

    • Basify the aqueous layer to pH ~10 using 10% NaOH .

    • Extract with Ethyl Acetate (3 x vol) .

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Purify the crude oil via flash column chromatography (Silica gel; Hexanes/EtOAc gradient). The lilolidine product is typically a viscous oil or low-melting solid.

Data Summary Table: Optimization Parameters
ParameterCondition A (Mild)Condition B (Aggressive)Outcome Note
Solvent Dichloromethane (DCM)1,2-DichlorobenzeneDCM is easier to remove; Dichlorobenzene required for difficult substrates.
Temperature 40 °C (Reflux)120–140 °CHigher temp favors C-7 alkylation over intermolecular dimerization.
Catalyst AlCl₃ (1.1 equiv)AlCl₃ (2.0 equiv)Excess catalyst ensures full activation but complicates quenching.
Concentration 0.1 M0.5 MHigh Dilution (0.05-0.1 M) is critical to prevent intermolecular polymerization.

Characterization & Validation

Successful cyclization is validated by specific spectroscopic signatures.

1. ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

  • Loss of Symmetry: The ethyl chain signals of the precursor (two triplets) transform into distinct multiplet patterns corresponding to the fused 6-membered ring.

  • Aromatic Region: The precursor (indoline) has 4 aromatic protons. The product (lilolidine) has 3 aromatic protons (loss of the C-7 proton). The pattern typically shows a doublet, triplet, doublet (or similar meta/ortho coupling) indicating 1,2,3-trisubstitution on the benzene ring.[1]

  • Shift: The methylene protons adjacent to the nitrogen in the new ring appear at ~3.0–3.2 ppm.

2. Mass Spectrometry:

  • Precursor: [M+H]⁺ = X (contains Cl isotope pattern 3:1).

  • Product: [M+H]⁺ = X - 36. (Loss of HCl). Absence of Chlorine isotope pattern is the definitive confirmation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dimerization/Polymerization Concentration too high.Dilute reaction to <0.05 M to favor intramolecular reaction.
Incomplete Conversion Catalyst deactivation (wet solvent).Use freshly sublimed AlCl₃ and anhydrous solvents.
Hydrolysis Product (Alcohol) Moisture ingress during reaction.Ensure strict N₂ atmosphere; check solvent water content (Karl Fischer).
Black Tar Formation Temperature too high / Decomposition.Lower temp to 80 °C; reduce reaction time; ensure inert atmosphere.

References

  • Original Synthesis of Lilolidine

    • Process: Reaction of indoline with 1-bromo-2-chloroethane followed by thermal cycliz
    • Source:J. Chem. Soc., Perkin Trans.[1] 1, 1972 , 105-109.

  • Friedel-Crafts Cyclization of N-Haloalkyl Indoles

    • Mechanism:[1][2][3][4] Detailed study on AlCl₃ mediated cyclizations.

    • Source:Tetrahedron Letters, 2005 , 46(12), 2005-2008.[1]

  • Safety of Nitrogen Mustards

    • Toxicity Data: "Nitrogen Mustard (HN-2) - Hazardous Agents."[5][6] Haz-Map.

    • Source:

  • General Indoline Functionalization

    • Context: "Synthesis of Indoles via Intermolecular and Intramolecular Cycliz
    • Source:Molecules, 2013 , 18(6), 6423-6441.[1]

Sources

Application Note: Optimization of Nucleophilic Substitution on 2-Chloroethyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for optimizing nucleophilic substitution reactions on 2-chloroethyl scaffolds. It moves beyond standard textbook definitions to address the specific kinetic and mechanistic challenges posed by this substrate class—specifically the competition between direct


 substitution, neighboring group participation (anchimeric assistance), and 

elimination.

Executive Summary

The 2-chloroethyl group (


) is a ubiquitous motif in medicinal chemistry (e.g., nitrogen mustards) and materials science. However, its reactivity is often misunderstood. Unlike simple primary alkyl chlorides, 2-chloroethyl derivatives often react via anchimeric assistance  (neighboring group participation) rather than simple 

pathways, particularly when heteroatoms (N, S, O) are present at the

-position.

This guide details the reaction conditions required to maximize substitution yields while suppressing elimination to vinyl species. It includes specific protocols for Finkelstein activation , Aziridinium/Episulfonium trapping , and Direct Substitution .

Mechanistic Pathways & Decision Logic

The reactivity of a 2-chloroethyl group is dictated by the atom at the


-position. Understanding this is critical for selecting the correct solvent and base.
Pathway Analysis
  • Pathway A: Direct

    
    :  Occurs with simple alkyl chains or electron-deficient 
    
    
    
    -heteroatoms (e.g., ethers, esters). Requires polar aprotic solvents and elevated temperatures.
  • Pathway B: Anchimeric Assistance (

    
    ):  Occurs with electron-rich 
    
    
    
    -heteroatoms (amines, sulfides). The heteroatom displaces the chloride intramolecularly to form a highly reactive 3-membered cationic intermediate (aziridinium or episulfonium), which is then opened by the nucleophile. This is often
    
    
    times faster than direct
    
    
    .
  • Pathway C: Elimination (

    
    ):  The dominant side reaction, favored by strong, hard bases (e.g., alkoxides) and high temperatures.
    
Mechanistic Visualization

The following diagram illustrates the divergent pathways based on the


-substituent.

ReactionPathways cluster_legend Legend Start Substrate: R-Y-CH2-CH2-Cl CheckY Nature of Y (Beta-Atom) Start->CheckY Prod_Elim Side Product: Vinyl Elimination Start->Prod_Elim Strong Base (High Temp) Aziridinium Intermediate: Aziridinium/Episulfonium Ion (High Reactivity) CheckY->Aziridinium Y = N, S (Lone pair donor) DirectSN2 Transition State: Direct SN2 Attack CheckY->DirectSN2 Y = O, C, EWG (No assistance) Prod_Sub Product: Substitution (Nu) Aziridinium->Prod_Sub Nu- attack (Fast, Ret. of Config*) DirectSN2->Prod_Sub Nu- attack (Slow, Inversion) key Red Path: Anchimeric Assistance Green Path: Direct Substitution

Caption: Mechanistic divergence of 2-chloroethyl substrates. Y=N/S leads to rapid intramolecular cyclization (Red), while Y=O/C follows standard bimolecular substitution (Green).

Critical Reaction Parameters

Solvent Selection

Solvent choice is the single most impactful variable.

  • For Direct

    
     (Ethers/Alkyls):  Use Polar Aprotic  solvents (DMF, DMSO, NMP).[1] These solvate the cation but leave the nucleophilic anion "naked" and reactive.
    
    • Data Point: Reaction rates in MeCN are typically ~5000x faster than in MeOH for

      
       reactions [1].
      
  • For Anchimeric Assistance (Amines/Sulfides): Use Polar Protic or non-nucleophilic polar solvents (MeCN, Water/Alcohol mixes).

    • Reasoning: Highly polar solvents stabilize the transition state leading to the charged aziridinium/episulfonium intermediate. However, avoid nucleophilic solvents (like pure EtOH) that can compete with your intended nucleophile.

Base Selection

Avoid hard bases (alkoxides, hydroxides) if possible, as they promote E2 elimination to vinyl compounds.

  • Recommended:

    
    , 
    
    
    
    , or DIPEA (Hünig's base).
  • For Thiol Nucleophiles: Generate the thiolate in situ using

    
     in DMF to ensure high nucleophilicity without high basicity.
    

Experimental Protocols

Protocol A: The Finkelstein Activation (For Unreactive Substrates)

Use this when the 2-chloroethyl group is attached to an ether or electron-withdrawing group and direct substitution is sluggish.

Principle: Convert the poor leaving group (Cl) into an excellent one (I) in situ using NaI.

Materials:

  • Substrate: 1.0 equiv.

  • Reagent: Sodium Iodide (NaI), 1.5 – 2.0 equiv.

  • Solvent: Anhydrous Acetone (0.5 M concentration).

Procedure:

  • Dissolution: Dissolve the 2-chloroethyl substrate in anhydrous acetone under

    
    .
    
  • Activation: Add NaI in one portion. The solution may turn yellow/orange.

  • Reaction: Stir at reflux (56 °C) for 2–4 hours. A white precipitate (NaCl) will form, driving the equilibrium (Le Chatelier’s principle) [2].

  • Substitution:

    • Option 1 (One-pot): If the nucleophile is soluble in acetone, add it directly with a mild base (

      
      ).
      
    • Option 2 (Isolation): Filter off NaCl, concentrate the filtrate to obtain the crude iodo-intermediate (unstable, use immediately), and redissolve in DMF for reaction with the nucleophile.

Protocol B: Substitution on 2-Chloroethyl Amines (Nitrogen Mustards)

Use this for substrates capable of forming aziridinium ions.

Safety Warning: 2-chloroethyl amines are potential blistering agents (vesicants) due to aziridinium formation. Handle in a fume hood with double gloves.

Materials:

  • Substrate: 2-chloroethyl amine (e.g., HCl salt), 1.0 equiv.

  • Nucleophile: Thiol or secondary amine, 1.2 equiv.

  • Base:

    
     (aqueous) or DIPEA (organic).
    
  • Solvent: 1:1 mixture of Water/Acetonitrile or pure DMF.

Procedure:

  • Free Basing: If starting with the HCl salt, neutralize with 1.0 equiv of base at 0 °C to generate the free amine. Do not let this sit; the free amine self-polymerizes.

  • Nucleophile Addition: Immediately add the nucleophile (1.2 equiv).

  • Incubation: Stir at room temperature (20–25 °C). Heating is rarely needed due to the high reactivity of the aziridinium intermediate [3].

  • Monitoring: Monitor by LC-MS. The intermediate aziridinium mass is often visible if the run is acidic.

  • Quench: Quench with dilute acid to protonate any unreacted nitrogen mustard (deactivating it) before disposal.

Data & Performance Metrics

The following table summarizes typical yields and conditions for different nucleophile classes reacting with 2-chloroethyl groups.

Table 1: Comparative Reaction Efficiency

Substrate TypeNucleophileConditionsTypical YieldMajor Side Reaction
2-Chloroethyl Ether Alkoxide (

)
DMF, NaH, 80°C40-60%Elimination to Vinyl Ether
2-Chloroethyl Ether Thiol (

)
DMF,

, 60°C
85-95% Minimal
2-Chloroethyl Amine Amine (

)
Water/MeCN, 25°C70-85%Polymerization
2-Chloroethyl Sulfide Hydroxide (

)
Water, 40°C<30%Hydrolysis/Elimination [4]
Activated (Finkelstein) Carboxylate (

)
Acetone, Reflux90%+ None

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Leaving group (Cl) is too poor.Switch to Protocol A (add NaI). Switch solvent to DMF/DMSO.
Vinyl Product Formation Base is too strong/hard.Switch from NaH/NaOH to

or

. Lower temperature.
Polymerization Substrate is self-reacting (common in amines).Run in dilute conditions (<0.1 M). Use the nucleophile in large excess (3-5 equiv).
Incomplete Reaction "Caging" of nucleophile by solvent.[2]Ensure solvent is Aprotic (remove water/alcohols) if following Pathway A.

References

  • Solvent Effects in Organic Chemistry: Chemistry Steps. "Polar Protic and Polar Aprotic Solvents." Accessed Oct 2025. Link

  • Finkelstein Reaction Protocol: Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 31, p.31 (1951). "1-Iodo-3-chloropropane." Link

  • Aziridinium Kinetics: Journal of Organic Chemistry. "Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide." (2013).[3] Link

  • Sulfur Mustard Analog Reactivity: BenchChem Application Notes. "Protocols for Nucleophilic Substitution with 2-Chloroethyl Sulfides." Link

  • General Nucleophilic Substitution Guide: LibreTexts Chemistry. "Nucleophilic Substitution in Synthesis." Link

Sources

Application Note: Synthesis of Pyrrolo[1,2-a]indole Sulfonyl Derivatives via Chloroethyl Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[1,2-a]indole scaffold represents a privileged heterocyclic core in medicinal chemistry, serving as the structural foundation for numerous mitomycin antibiotics, COX-2 inhibitors, and antitumor agents. This application note details a robust, scalable protocol for synthesizing sulfonyl-functionalized pyrrolo[1,2-a]indole derivatives.

The methodology utilizes 1-(2-chloroethyl)indole precursors, leveraging a Lewis acid-mediated intramolecular cyclization to construct the tricyclic core. This approach offers distinct advantages over radical cyclization or transition-metal-catalyzed methods, including lower cost, operational simplicity, and the ability to install the sulfonyl pharmacophore regioselectively in the final stages.

Key Applications
  • Drug Discovery: Synthesis of COX-2 selective inhibitors and tubulin polymerization inhibitors.

  • Material Science: Development of organic semiconductors and fluorescent probes.

  • Process Chemistry: Scalable route for tricyclic indole fusion.

Mechanistic Insight & Reaction Design

The synthesis hinges on two critical phase transitions: the construction of the pyrrolo-fused ring and the subsequent electrophilic functionalization.

The "Chloroethyl" Cyclization Strategy

The core transformation involves the intramolecular alkylation of the indole C2 position by an N-tethered chloroethyl group. Unlike radical cyclizations (using Bu₃SnH) which can be sensitive to oxygen and require toxic reagents, the Friedel-Crafts alkylation approach uses Lewis acids (e.g., AlCl₃ or FeCl₃) to generate a transient carbocation or polarized complex at the terminal carbon of the ethyl chain.

The indole C2 position, while less nucleophilic than C3, becomes the exclusive site of attack due to the geometric constraints of the tether, forming the 5-membered pyrrole ring fusion.

Regioselective Sulfonylation

Introduction of the sulfonyl group is achieved via chlorosulfonation . The pyrrolo[1,2-a]indole system is electron-rich. Electrophilic aromatic substitution typically favors the C9 position (homologous to indole C3) or the C7 position (para to the nitrogen), depending on existing substituents. This protocol targets the C7/C9 positions to generate sulfonyl chlorides, which are versatile precursors for sulfonamides (a common pharmacophore in COX-2 inhibitors).

Reaction Pathway Diagram

G Indole Substituted Indole (Starting Material) Alkylation Step 1: N-Alkylation (1-bromo-2-chloroethane) Indole->Alkylation NaH, DMF, 0°C Precursor Intermediate: 1-(2-chloroethyl)indole Alkylation->Precursor Yield: 85-92% Cyclization Step 2: Cyclization (AlCl3 / Lewis Acid) Precursor->Cyclization Intramolecular Alkylation Core Scaffold: 2,3-dihydro-1H-pyrrolo[1,2-a]indole Cyclization->Core Yield: 70-80% Sulfonylation Step 3: Chlorosulfonation (ClSO3H) Core->Sulfonylation Electrophilic Subst. Product Final Product: Sulfonyl Derivative Sulfonylation->Product Amidation (HNR2)

Figure 1: Synthetic workflow for the construction of sulfonyl-pyrrolo[1,2-a]indoles from indole precursors.[1][2]

Experimental Protocol

Safety Precaution
  • 1-Bromo-2-chloroethane is a potential carcinogen and alkylating agent. Handle in a fume hood.

  • Chlorosulfonic acid reacts violently with water. Use anhydrous conditions and proper PPE.

Step 1: Synthesis of 1-(2-chloroethyl)indole (Precursor)

This step installs the "chloroethyl" tether required for ring closure.

  • Reagents: Indole (10 mmol), NaH (60% dispersion, 12 mmol), 1-bromo-2-chloroethane (15 mmol), DMF (anhydrous, 20 mL).

  • Procedure:

    • Charge a flame-dried flask with NaH and DMF under Argon. Cool to 0°C.

    • Add Indole solution (in DMF) dropwise. Stir for 30 min to form the indolyl anion.

    • Add 1-bromo-2-chloroethane dropwise. Note: The bromide is displaced preferentially over the chloride.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Carefully add water. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (Silica gel).[3]

  • Validation: ¹H NMR should show two distinct triplets for the ethyl chain (approx. 3.8 ppm and 4.4 ppm).

Step 2: Lewis Acid-Mediated Cyclization

Formation of the 2,3-dihydro-1H-pyrrolo[1,2-a]indole core.

  • Reagents: 1-(2-chloroethyl)indole (5 mmol), AlCl₃ (anhydrous, 1.2 eq), CH₂Cl₂ (dry).

  • Procedure:

    • Dissolve the precursor in dry CH₂Cl₂ (0.1 M). Cool to 0°C.

    • Add AlCl₃ in portions. The solution may darken (complex formation).

    • Stir at 0°C for 1 hour, then warm to RT. Stir until consumption of starting material (approx. 2–4 hours).

    • Workup: Pour into ice-water. Extract with CH₂Cl₂.[4]

    • Purification: Recrystallization from Ethanol or column chromatography.[5]

  • Critical Control Point: Strictly anhydrous conditions are required to prevent hydrolysis of AlCl₃.

Step 3: Chlorosulfonation and Amidation

Introduction of the sulfonyl pharmacophore.

  • Reagents: Pyrrolo[1,2-a]indole core (2 mmol), Chlorosulfonic acid (ClSO₃H, 5 eq), CHCl₃.

  • Procedure:

    • Dissolve the core in CHCl₃ at -10°C.

    • Add ClSO₃H dropwise. Exothermic reaction.

    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Quench: Pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate or form an oil.

    • Amidation (One-pot): Extract the sulfonyl chloride with CH₂Cl₂. Immediately add the desired amine (e.g., morpholine, ammonia) and excess Et₃N. Stir for 2 hours.

  • Result: Formation of the sulfonamide derivative.

Results & Optimization Data

The following data summarizes typical yields and optimization parameters for the cyclization step (Step 2), which is the bottleneck of the synthesis.

Table 1: Optimization of Cyclization Conditions

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Notes
1AlCl₃ (1.2 eq)CH₂Cl₂0 -> RT378% Cleanest profile.
2AlCl₃ (1.2 eq)DCE60165%Significant polymerization.
3FeCl₃ (1.5 eq)CH₂Cl₂RT672%Slower, easier workup.
4SnCl₄ (1.5 eq)Toluene801245%Incomplete conversion.
5NaH / DMFDMF10024<10%Elimination to vinyl-indole dominant.

Interpretation:

  • Lewis Acid Strength: Strong Lewis acids (AlCl₃) are required to sufficiently activate the primary alkyl chloride.

  • Temperature Control: Higher temperatures (Entry 2) promote intermolecular polymerization over intramolecular cyclization.

  • Solvent: Non-coordinating solvents (DCM) are superior.

Troubleshooting & Expert Tips

Issue: Elimination vs. Cyclization

Symptom: Formation of N-vinylindole instead of the cyclized product. Cause: Basic conditions or high temperatures during Step 2. Solution: Ensure the cyclization environment is strictly acidic (Lewis acid). Avoid using bases in Step 2. If using thermal cyclization without catalyst, this side reaction dominates.

Issue: Regio-scrambling during Sulfonylation

Symptom: Mixture of sulfonyl isomers. Cause: The pyrrolo[1,2-a]indole core is highly activated. Solution: Conduct the chlorosulfonation at low temperatures (-10°C to 0°C). If the C9 position (indole C3) is open, it is the primary site. To target C7, block C9 with a substituent (e.g., methyl) in the starting indole.

Issue: Precursor Instability

Symptom: 1-(2-chloroethyl)indole degrades upon storage. Solution: The precursor is essentially a nitrogen mustard analog (though less reactive). Store at -20°C under Argon. It is best to carry it through to Step 2 immediately.

References

  • General Synthesis of Pyrrolo[1,2-a]indoles

    • Laube, M., et al. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. Molecules, 24(20), 3807. Link

    • Note: While focusing on the tricyclic [3,2,1-hi] system, this paper provides the definitive conditions for chlorosulfon
  • Mechanochemical & Catalytic Approaches

    • Pramanik, T., et al. (2021). Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives. Organic & Biomolecular Chemistry, 19, 7525-7546. Link

  • Indole N-Alkylation and Cyclization

    • PubChem Compound Summary: 2,3-Dihydro-1H-pyrrolo[1,2-a]indole.[2] Link

    • Brennan, M. R., et al. The Preparation and Spectral Characterization of Haloindoles. Link (Provides context on halo-indole reactivity).

  • Biological Relevance (COX-2): Kniess, T., et al. (2012). Synthesis and radiopharmacological evaluation of N-sulfonyl substituted pyrrolo[3,2,1-hi]indoles. Bioorganic & Medicinal Chemistry. (Context for sulfonyl group utility).

Sources

Application Note: Solvent Selection for the Solubilization of 1-(2-Chloroethyl)indoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the effective solubilization of 1-(2-Chloroethyl)indoline-5-sulfonamide, a key intermediate in contemporary drug discovery programs. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a detailed exploration of solvent selection, stock solution preparation, and best practices for ensuring compound stability and integrity in downstream biological assays. By elucidating the physicochemical rationale behind solvent choice, this document equips researchers with the necessary tools to mitigate solubility-related challenges and generate reliable, reproducible data.

Introduction: The Critical Role of Solvent Selection

The successful evaluation of novel chemical entities in drug discovery is contingent upon their effective delivery to the biological target. A frequent yet often underestimated hurdle in this process is the poor aqueous solubility of many small molecules.[1] 1-(2-Chloroethyl)indoline-5-sulfonamide, a compound featuring both a sulfonamide and an indoline moiety, presents a unique solubility profile that requires careful consideration. The sulfonamide group, a common pharmacophore, and the indoline core contribute to a molecular architecture that may exhibit limited solubility in purely aqueous systems.[2][3]

Inadequate solubilization can lead to a cascade of experimental artifacts, including underestimated biological activity, inconsistent results, and erroneous structure-activity relationships (SAR).[1] Therefore, the selection of an appropriate solvent system is not merely a preparatory step but a critical determinant of experimental success. This application note will provide a detailed, evidence-based approach to dissolving 1-(2-Chloroethyl)indoline-5-sulfonamide for in vitro studies.

Physicochemical Properties and Solubility Considerations

Table 1: Predicted Physicochemical Properties of 1-(2-Chloroethyl)indoline-5-sulfonamide and their Implications for Solubility

PropertyPredicted CharacteristicImplication for Solvent Selection
Polarity Moderately polarLikely to be soluble in polar aprotic and some polar protic solvents. Poorly soluble in nonpolar solvents.
Hydrogen Bonding The sulfonamide group can act as a hydrogen bond donor and acceptor.Solvents capable of hydrogen bonding (e.g., alcohols, water) may enhance solubility.
Molecular Weight ModerateGenerally favors solubility compared to very large molecules.
Crystallinity Likely a crystalline solidCrystalline solids often have lower solubility than their amorphous counterparts. Sonication or gentle heating may be required to overcome lattice energy.

Based on these characteristics, a logical starting point for solvent screening includes polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and polar protic solvents like methanol and ethanol.

Recommended Solvents for Stock Solution Preparation

For the preparation of high-concentration stock solutions, the use of organic solvents is standard practice in drug discovery.[1] The primary goal is to achieve complete dissolution of the compound, which can then be diluted into aqueous buffers for biological assays.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

DMSO is the most widely used solvent for preparing stock solutions of test compounds for biological screening.[1][4][5][6][7] Its strong solubilizing power for a wide range of organic molecules, miscibility with water, and relatively low toxicity at typical working concentrations make it an excellent first choice.

Alternative Solvents

In cases where DMSO may interfere with the assay or if solubility issues persist, the following solvents can be considered:

  • Methanol: Often used for dissolving sulfonamides and can be a suitable alternative.[8] It is volatile, which can be advantageous for certain applications but requires careful handling to prevent concentration changes due to evaporation.

  • Ethanol: Similar to methanol, ethanol can be an effective solvent. Its lower volatility compared to methanol may be preferable for some workflows.

  • Acetone: Several protocols for sulfonamides utilize acetone for the preparation of stock solutions. It is a strong polar aprotic solvent but its high volatility requires careful handling.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing stock solutions and working solutions of 1-(2-Chloroethyl)indoline-5-sulfonamide.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for serial dilution.

Materials:

  • 1-(2-Chloroethyl)indoline-5-sulfonamide

  • Dimethyl sulfoxide (DMSO), anhydrous, biotechnology grade

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of 1-(2-Chloroethyl)indoline-5-sulfonamide. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of approximately 276.75 g/mol ), weigh out 2.77 mg of the compound.

  • Add Solvent: Add the appropriate volume of DMSO to the vial containing the compound.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be employed, but caution should be exercised to avoid compound degradation.

  • Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear and free of precipitates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

dot

Protocol1 start Start weigh Weigh Compound start->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve inspect Visual Inspection dissolve->inspect store Store at -20°C/-80°C inspect->store end End store->end

Caption: Workflow for preparing a 10 mM stock solution in DMSO.

Protocol 2: Preparation of Working Solutions for Biological Assays

Objective: To prepare serially diluted working solutions in an appropriate aqueous buffer.

Materials:

  • 10 mM stock solution of 1-(2-Chloroethyl)indoline-5-sulfonamide in DMSO

  • Assay buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)

  • Polypropylene microplates or tubes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[1]

  • Serial Dilutions: Perform serial dilutions from the intermediate dilution to achieve the desired final concentrations for the dose-response curve.

  • Mixing: Ensure thorough mixing at each dilution step by gentle pipetting or vortexing.

  • Precipitation Watch: After dilution into the aqueous buffer, visually inspect the solutions for any signs of precipitation. If precipitation occurs, the experiment should be repeated with a lower starting concentration or the addition of a co-solvent may be necessary.

dot

Protocol2 stock 10 mM Stock in DMSO intermediate Intermediate Dilution (in Assay Buffer) stock->intermediate Dilute serial Serial Dilutions intermediate->serial Dilute assay Final Assay Concentrations serial->assay Use in Assay

Sources

Troubleshooting & Optimization

Preventing hydrolysis of the 2-chloroethyl group during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #NM-2Cl-Et-001 Subject: Prevention of Hydrolysis in 2-Chloroethyl Amine (Nitrogen Mustard) Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

User Issue Summary

"I am synthesizing a drug candidate containing a bis(2-chloroethyl)amine moiety. During workup and purification, I am consistently observing the formation of a mono-hydroxy impurity (approx. 15-20%), leading to significant yield loss. Standard aqueous washes seem to exacerbate the problem."

Part 1: The Root Cause Analysis (The Science)

To solve this, we must first respect the enemy: The Aziridinium Ion.

The 2-chloroethyl group is not statically unstable; it is kinetically programmed to self-destruct in the presence of water or heat. This is an intramolecular nucleophilic substitution (


), also known as Neighboring Group Participation (NGP) .
The Degradation Pathway

The nitrogen lone pair attacks the


-carbon, displacing the chloride. This forms a highly electrophilic aziridinium cation. In the presence of water, this ring opens to form the alcohol impurity (deactivation).

NitrogenMustardHydrolysis cluster_0 Critical Control Point Start Intact Nitrogen Mustard (R-N(CH2CH2Cl)2) Transition Aziridinium Ion (Cyclic Intermediate) Start->Transition Intramolecular Attack (Fastest at pH > 7) End Hydrolyzed Impurity (R-N(CH2CH2OH)CH2CH2Cl) Transition->End Hydrolysis (Irreversible) Water + H2O

Figure 1: The degradation pathway. The formation of the Aziridinium ion is the rate-determining step for hydrolysis in neutral/basic conditions.[1]

Part 2: The "Proton Lock" Protocol

The most effective way to stop the lone pair from attacking the carbon is to occupy it with a proton.

The Rule: If the amine is protonated (


), it cannot cyclize.[2]
The Risk:  If the pH rises above the pKa of the amine (typically 6.0–6.5 for aryl nitrogen mustards like Bendamustine or Chlorambucil), the lone pair becomes free, and cyclization begins immediately [1].
Experimental Adjustment Guide
ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Reaction pH Neutral / BasicAcidic (pH 2–4)
Quenching Saturated NaHCO

Dilute HCl or NH

Cl
Aqueous Wash Water or BrineAcidified Hypertonic Brine
Temperature Room Temperature (25°C)Cryogenic (0°C to 4°C)

Part 3: Advanced Workup Methodology

The moment you add water to your reaction mixture (workup), the clock starts ticking. You must utilize the Common Ion Effect to stabilize the molecule.

The "Acidified Brine" Wash Technique

Standard brine is insufficient. You need to push the equilibrium away from the aziridinium ion by saturating the aqueous phase with Chloride ions (


) and Protons (

).

Step-by-Step Protocol:

  • Preparation of Wash Solution:

    • Prepare a saturated NaCl solution.

    • Adjust pH to ~2.0 using concentrated HCl.

    • Chill to 0°C on ice.

  • The Wash:

    • Dilute your organic reaction mixture with a non-protic solvent (DCM or EtOAc).

    • Wash quickly with the Cold Acidified Brine .

    • Mechanism:[3][4][5][6][7][8][9] The high

      
       concentration shifts the equilibrium to the left (Le Chatelier’s principle), suppressing aziridinium formation, while the low pH keeps the nitrogen protonated [2].
      
  • Drying:

    • Do not let the organic layer sit. Immediately dry over Anhydrous Na

      
      SO
      
      
      
      (Sodium Sulfate).
    • Avoid Magnesium Sulfate (MgSO

      
      ) if it is slightly acidic/Lewis-acidic, though usually acceptable; Na
      
      
      
      SO
      
      
      is gentler.

Part 4: Solvent Selection Guide

Solvolysis isn't just about water; alcohols can also attack the aziridinium ion.

SolventSelection Input Select Solvent for Synthesis/Purification Protic Protic Solvents (Water, Methanol, Ethanol) Input->Protic Aprotic Polar Aprotic (DMF, DMSO, DMAc) Input->Aprotic NonPolar Non-Polar / Chlorinated (DCM, Chloroform, EtOAc) Input->NonPolar Result1 HIGH RISK Nucleophilic attack on Aziridinium Protic->Result1 Result2 MODERATE RISK Promotes ionization (high dielectric) Aprotic->Result2 Result3 OPTIMAL Low dielectric, inert NonPolar->Result3

Figure 2: Solvent Decision Matrix. Protic solvents must be strictly avoided during reaction stages.

Part 5: Troubleshooting FAQs

Q: I see the impurity increasing during HPLC analysis. Why? A: Your HPLC mobile phase might be the culprit. If you use a neutral water/methanol gradient, the compound hydrolyzes on the column.

  • Fix: Ensure your aqueous mobile phase contains 0.1% Formic Acid or TFA. The acidity stabilizes the mustard on the column. Keep the autosampler at 4°C.

Q: Can I use Silica Gel chromatography? A: Risky. Silica is slightly acidic (good), but it retains water and has surface hydroxyls (bad).

  • Fix: Deactivate the silica if necessary, or move to Reverse Phase (C18) with acidic buffers. If using normal phase, elute rapidly using DCM/Hexanes rather than alcoholic mixtures if possible.

Q: My product degrades during vacuum drying. A: This is likely "Crystal Lattice Hydrolysis." If the solid is amorphous or contains residual moisture, degradation continues.

  • Fix: Lyophilization from anhydrous t-Butanol is a known trick for nitrogen mustards (e.g., Bendamustine) to ensure a stable, dry cake [3].

References

  • Kinetics of Hydrolysis: Journal of Pharmaceutical Sciences. "Kinetics and Mechanism of Hydrolysis of Chlorambucil." (Establishes the pH-rate profile and aziridinium mechanism).

  • Chloride Ion Effect: International Journal of Pharmaceutics. "Stability of the nitrogen mustard mechlorethamine... effects of pH, chloride ions."[10] (Validates the use of high chloride concentration to suppress hydrolysis).

  • Lyophilization Strategy: SciSpace. "Formulation and Evaluation of Stable Lyophilized Bendamustine Hydrochloride Injection." (Discusses solvent systems like t-Butanol for stable cake formation).

Sources

Optimizing reaction temperature for 1-(2-Chloroethyl)indoline cyclization

[1]

Reaction Mechanism & Thermal Dynamics

Before troubleshooting, it is vital to understand the thermal dependency of the competing pathways. The reaction involves the nitrogen lone pair or the activated aromatic ring attacking the electrophilic carbon of the chloroethyl group.

  • Pathway A (Desired Cyclization): An intramolecular nucleophilic substitution (

    
    -like) or Friedel-Crafts alkylation.[1] This requires sufficient thermal energy to overcome the activation barrier for ring closure but is generally less entropy-dependent than intermolecular reactions.
    
  • Pathway B (Undesired Elimination): A base-promoted

    
     elimination yielding 1-vinylindoline . This pathway is entropically favored at higher temperatures and strongly influenced by base strength.
    
Pathway Visualization

ReactionPathwaysStart1-(2-Chloroethyl)indolineTransitionTransition State(Thermal Activation)Start->TransitionHeatCyclicTricyclic Product(Pyrrolo-indoline core)Transition->CyclicOptimized Temp(80-110°C)Moderate BaseVinyl1-Vinylindoline(Elimination Impurity)Transition->VinylHigh Temp (>120°C)Strong Base (E2)PolymerPolymer/TarsVinyl->PolymerUncontrolledExotherm

Figure 1: Thermal divergence pathways.[1] High temperatures favor elimination (E2) and subsequent polymerization, while optimized windows favor cyclization.[1]

Troubleshooting Guide (Q&A)

Q1: I am observing high conversion but low yield, with a significant "vinyl" peak in NMR. Is my temperature too high?

Diagnosis: Yes. The presence of 1-vinylindoline (distinct alkene proton signals in


Elimination Pathway (E2)1

Technical Explanation: The activation energy (

1120°C1

Corrective Protocol:

  • Reduce Temperature: Lower the reaction temperature to 80–90°C .

  • Change Solvent: Switch from high-boiling non-polar solvents (like Xylene) to polar aprotic solvents like Acetonitrile (MeCN) or Toluene at lower reflux.[1]

  • Base Modulation: If using a strong base (e.g.,

    
    , 
    
    
    ), switch to a weaker, buffered base like
    
    
    or
    
    
    .[1] Strong bases lower the transition state energy for elimination significantly.
Q2: The reaction stalls at 60% conversion after 24 hours. Should I increase the temperature?

Diagnosis: Proceed with caution. Stalling often indicates catalyst deactivation or product inhibition, not necessarily insufficient thermal energy.[1]

Technical Explanation: While increasing temperature to 100–110°C might push conversion, it risks triggering the elimination pathway described in Q1.[1] In intramolecular alkylations involving nitrogen heterocycles, the formation of the ammonium salt intermediate can sometimes arrest the reaction if the deprotonation step is slow.

Corrective Protocol:

  • Stepwise Heating: Increase temperature in 5°C increments , monitoring by HPLC/TLC every hour. Do not exceed 110°C.

  • Add Phase Transfer Catalyst (PTC): Instead of heat, add 10 mol%

    
     (Tetrabutylammonium iodide) . This facilitates the Finkelstein reaction in situ (Cl 
    
    
    I), making the leaving group better (
    
    
    is a better leaving group than
    
    
    ), allowing the cyclization to proceed faster at the same temperature.[1]
  • Lewis Acid Adjunct: If the mechanism is Friedel-Crafts (C-alkylation), adding a mild Lewis acid like

    
      or 
    
    
    (5-10 mol%) can lower the activation energy, allowing completion at lower temperatures.[1]
Q3: My reaction mixture turns into a black tar/gum upon heating. What is happening?

Diagnosis: Uncontrolled polymerization of the 1-vinylindoline intermediate.

Technical Explanation: If the reaction produces the vinyl elimination product (see Q1) and the temperature remains high, the electron-rich enamine character of the vinylindoline makes it highly susceptible to radical or acid-catalyzed polymerization. This is an irreversible sink.

Corrective Protocol:

  • Radical Scavenger: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (1 mol%) to the reaction mixture to prevent polymerization of transient vinyl species.[1]

  • Oxygen Exclusion: Ensure the reaction is under a strict Nitrogen or Argon atmosphere . Oxidative degradation at high temperatures accelerates tar formation.

Optimization Data & Protocol

The following table summarizes the impact of temperature on product distribution, based on standard intramolecular alkylation kinetics for indoline derivatives.

Table 1: Temperature vs. Product Selectivity
Temperature ZonePrimary ProductSide ProductsReaction TimeRecommendation
< 50°C Starting MaterialNone> 48 hrsToo Slow. Kinetic barrier not overcome.
80°C – 95°C Cyclized Product Trace Vinyl (<5%)6 – 12 hrsOptimal. Balances rate and selectivity.
100°C – 120°C MixedVinyl Indoline (15-30%)2 – 4 hrsRisky. Requires strict monitoring.[1]
> 130°C Vinyl / TarsPolymerized material< 1 hrAvoid. Thermodynamics favor elimination.
Recommended Optimization Workflow

This workflow uses a "Ramp-and-Hold" strategy to identify the specific activation temperature for your substrate derivative without overshooting into the elimination zone.

OptimizationWorkflowSetupPrepare 0.1M Solution(MeCN or Toluene)+ 2.0 eq K2CO3BaseTempHeat to 60°CHold 1 HourSetup->BaseTempCheck1HPLC Check:Conversion > 10%?BaseTemp->Check1Ramp1Increase to 80°CHold 2 HoursCheck1->Ramp1NoSuccessMaintain 80-85°Cuntil completionCheck1->SuccessYesCheck2HPLC Check:Vinyl Impurity > 5%?Ramp1->Check2Check2->SuccessNoStopSTOP HEATINGCool to 0°C immediatelyCheck2->StopYes (Elimination Detected)

Figure 2: Stepwise temperature optimization protocol to prevent thermal overshoot.

Experimental Validation

Standardized Protocol for High-Fidelity Cyclization

Objective: Synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indole (or isomer) with minimized elimination.

  • Preparation: In a flame-dried flask, dissolve 1-(2-chloroethyl)indoline (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Additives: Add

    
      (2.0 equiv) and NaI  (0.1 equiv). Note: The iodide acts as a nucleophilic catalyst.
    
  • Thermal Initiation: Heat the oil bath to 85°C .

  • Monitoring: Sample at T=1h, T=4h, and T=8h.

    • Target: Disappearance of starting material.

    • Limit: If Vinyl Indoline > 5%, reduce temp to 75°C and extend time.[1]

  • Workup: Upon completion, cool to room temperature, filter inorganic salts, and concentrate. Do not heat the crude residue above 40°C during rotary evaporation to prevent post-reaction elimination.

References

  • Bailey, A. S., Scott, P. W., & Vandrevala, M. H. (1980).[1][2] The preparation of 2,3-dihydro-1H-pyrrolo[1,2-a]indole, 2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indole...[2] Journal of the Chemical Society, Perkin Transactions 1, 97-101.[1]

    • Source:[1]

  • Lozano, V., et al. (2023).[1][3] Intramolecular Cyclization | Encyclopedia MDPI.

    • Source:[1]

  • Kim, H., et al. (2012).[1] Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination. PMC (NIH).[1]

    • Source:[1]

  • Zhang, M., et al. (2016).[1] An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines. PMC (NIH).[1]

    • Source:[1]

Technical Support Center: Handling Safety Hazards of Alkylating Indoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with alkylating indoline derivatives (e.g., Duocarmycins, CC-1065 analogs). It is designed to address the unique safety challenges posed by these picomolar-potency DNA alkylators.

Status: Active | Topic: High-Potency API (HPAPI) Safety | Audience: Medicinal Chemists, ADC Researchers

Core Hazard Identification

User Query: How do I immediately identify if my indoline derivative is a high-potency alkylator?

Technical Response: Not all indolines are hazardous, but those structurally related to Duocarmycin or CC-1065 must be treated as OEB 5 (Occupational Exposure Band 5) compounds until proven otherwise. These agents are defined by a specific "warhead" mechanism that allows them to alkylate DNA at the N3 position of adenine with picomolar efficiency.

Structural Red Flags

If your molecule contains any of the following motifs, implement OEB 5 containment (Isolator/Glovebox) immediately:

  • Spirocyclopropylhexadienone (CPI/CBI): A fused cyclopropane ring on a cyclohexadienone system.

  • Chloromethylindoline (Seco-precursors): A chloromethyl group at the C5 position of an indoline, often protected as a phenol or amine.

  • Vinylogous Amide Linkage: A rigid linker connecting the DNA-binding unit to the alkylating subunit, crucial for "shape-dependent catalysis."

The "Stealth" Hazard: Reversibility

Unlike nitrogen mustards, duocarmycin analogs possess a unique chemical stability profile. They are often stable at neutral pH (due to vinylogous amide stabilization) but become highly reactive upon binding to the DNA minor groove.

  • Critical Warning: Simple hydrolysis (reacting with water) often yields a seco-alcohol intermediate that can re-cyclize to the active drug under physiological conditions. Therefore, standard "neutralization" with water or mild acid is ineffective and potentially dangerous.

Mechanism of Action & Toxicity

User Query: Why are these compounds considered more toxic than standard chemotherapy agents like Cisplatin?

Technical Response: The toxicity difference lies in the efficiency of alkylation . While Cisplatin requires millimolar/micromolar concentrations, Duocarmycins act in the picomolar (10⁻¹² M) range.

Mechanistic Pathway

The compound undergoes a "Shape-Dependent Catalysis."[1] It binds to the DNA minor groove, and the binding energy twists the molecule, disrupting the stabilizing vinylogous amide conjugation.[1] This activates the cyclopropane for nucleophilic attack by Adenine-N3.

DuocarmycinMechanism Seco Seco-Precursor (Chloromethylindoline) Active Active Warhead (Spirocyclopropylhexadienone) Seco->Active Base-mediated Cyclization Binding DNA Minor Groove Binding Active->Binding Diffusion Activation Shape-Dependent Activation Binding->Activation Conformational Twist Alkylation Irreversible DNA Adduct (Adenine-N3) Activation->Alkylation Nucleophilic Attack Death Apoptosis/Cell Death (Picomolar Potency) Alkylation->Death Replication Block

Figure 1: The activation pathway of alkylating indoline derivatives. Note that the "Active Warhead" is generated from the Seco-precursor and activated further by DNA binding.

Experimental Protocols & Troubleshooting

A. Weighing and Solubilization

User Issue: I need to weigh 5 mg for an ADC conjugation. Can I do this in a fume hood?

Protocol: ABSOLUTELY NOT. A standard fume hood offers insufficient protection for picomolar cytotoxins.

ParameterRequirementReason
Containment Barrier Isolator or Class II Type B2 BSCPrevents aerosolization. OEL is likely < 0.1 µg/m³.
State Weigh as solid only inside isolator.Powders are the highest inhalation risk.
Solvent Anhydrous DMSO or DMA.Avoid protic solvents (water/methanol) during stock prep to prevent premature solvolysis or precipitation.
PPE Double nitrile gloves, Tyvek sleeves, N95/P100 (if not in isolator).Skin absorption is a major route of entry.

Troubleshooting Tip:

  • Static Charge: These powders are often static. Use an ionizing bar inside the balance enclosure to prevent powder scattering.

B. Spill Decontamination

User Issue: I spilled a small amount of stock solution (DMSO). How do I deactivate it?

Protocol: Do NOT use water or simple soap. You must chemically destroy the indole core or the cyclopropane ring irreversibly.

  • Evacuate & Isolate: Clear the area immediately. Allow aerosols to settle (30 min).

  • PPE Up: Full Tyvek suit, double gloves, respiratory protection (PAPR recommended).

  • Absorb: Cover spill with absorbent pads to minimize spread.

  • Deactivation Solution: Apply 10% Sodium Hypochlorite (Bleach) or a 1:1 mixture of 1N NaOH and 5% Sodium Thiosulfate .

    • Mechanism:[2][3][4] Bleach oxidatively destroys the indole system. Thiosulfate acts as a "sacrificial nucleophile," opening the cyclopropane ring before it can alkylate biological targets.

  • Contact Time: Allow to sit for 30 minutes .

  • Cleanup: Wipe up with fresh pads. Dispose of all waste as Hazardous Chemical Waste (Incineration only).

  • Verification: Surface wipe testing (LC-MS/MS) is recommended for verification after cleaning high-concentration spills.

C. Waste Disposal

User Issue: Can I put the empty vials in the glass bin?

Protocol: No. All items contacting the drug (vials, tips, gloves) are Trace Chemo Waste .

  • Segregation: Rigid yellow containers (for incineration).

  • Labeling: "HIGH POTENCY CYTOTOXIC AGENT - DO NOT AUTOCLAVE." (Autoclaving may volatilize the compound or fail to destroy it).

  • Destruction: Must be destroyed by chemical incineration at >1000°C.

Frequently Asked Questions (FAQs)

Q1: My compound is a "prodrug" (e.g., galactoside-capped). Is it safe to handle on the open bench? A: No. While prodrugs are designed to be less toxic, they can degrade (hydrolyze) spontaneously or be cleaved by environmental enzymes/bacteria. Furthermore, the synthetic intermediates used to make them are fully active. Treat the prodrug with the same containment level (OEB 5) as the free payload.

Q2: I accidentally pricked my finger with a needle containing a dilute solution (10 nM). What do I do? A:

  • Immediate Action: Remove gloves, squeeze wound to bleed, wash with soap and water for 15 minutes.

  • Medical Attention: Go to Occupational Health/ER immediately. Bring the SDS.

  • Specific Concern: Even at 10 nM, local tissue necrosis is possible. Systemic toxicity is less likely from a prick, but DNA alkylation is irreversible. Monitoring for delayed cytotoxicity is required.

Q3: Can I use plastic (polystyrene) tubes for storage? A: Polypropylene (PP) is preferred. Polystyrene (PS) can be dissolved by DMSO. More importantly, hydrophobic duocarmycin analogs can adsorb to plastic surfaces, reducing your effective concentration and contaminating the container permanently. Use glass vials for long-term storage of stocks.

Visualizing the Safety Hierarchy

SafetyHierarchy cluster_0 Primary Containment (Engineering Controls) cluster_1 Secondary Protection (PPE) cluster_2 Decontamination Isolator Glovebox / Isolator (Negative Pressure) BSC Class II B2 BSC (100% Exhaust) Isolator->BSC Preferred over Suit Tyvek Suit + Double Gloves BSC->Suit Requires Resp Respirator (PAPR/N95) (If not in Isolator) Suit->Resp Supplement with Oxidant 10% Bleach / NaOH Resp->Oxidant In case of spill Waste Incineration Only Oxidant->Waste Final Disposal

Figure 2: Hierarchy of controls for handling OEB 5 alkylating agents. Engineering controls (Isolators) are the primary defense.

References

  • Tichenor, M. S., & Boger, D. L. (2009). Fundamental relationships between structure, reactivity, and biological activity for the duocarmycins and CC-1065. Journal of Medicinal Chemistry, 52(19), 5771–5780.[4] Link

  • Searcey, M. (2002). Duocarmycins—nature's prodrugs? Current Pharmaceutical Design, 8(15), 1375–1389. Link

  • Pors, K., et al. (2021).[4] Probing cytochrome P450 (CYP) bioactivation with chloromethylindoline bioprecursors derived from the duocarmycin family of compounds. Bioorganic & Medicinal Chemistry, 40, 116167. Link

  • Cleanroom Technology. (2016). The evaluation and safe handling of ADCs and their toxic payloads. Link

  • MedChemExpress. (2023). Safety Data Sheet: Duocarmycin SA. Link

Sources

Validation & Comparative

H-NMR and C-NMR Spectral Analysis of 1-(2-Chloroethyl)indoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

This guide provides a definitive spectral analysis of 1-(2-Chloroethyl)indoline-5-sulfonamide , a critical intermediate in the synthesis of the diuretic Indapamide .

For researchers and process chemists, the primary analytical challenge is not just characterization, but differentiation . You must distinguish the N-alkylated product from its precursor (Indoline-5-sulfonamide ) and potential side-products (e.g., O-alkylated sulfonamides or bis-alkylated impurities).

This guide compares the spectral signature of the target molecule against its starting material, establishing a self-validating protocol for reaction monitoring and purity assessment.

The Chemical Transformation

The synthesis involves the


-alkylation of the indoline nitrogen. The spectral success criteria are defined by the disappearance of the indoline N-H and the appearance of the chloroethyl side chain.

ReactionScheme cluster_0 Key Spectral Changes SM Precursor Indoline-5-sulfonamide Product Target Product 1-(2-Chloroethyl) indoline-5-sulfonamide SM->Product Base/Solvent (N-Alkylation) Reagent Reagent 1-Bromo-2-chloroethane Reagent->Product Change1 Loss of N-H (Broad singlet) Product->Change1 Change2 New Triplet Signals (3.6 - 4.0 ppm) Product->Change2

Figure 1: Synthetic pathway and critical spectral checkpoints for validation.

Comparative H-NMR Analysis

The following analysis utilizes DMSO-d6 as the solvent. DMSO is essential for sulfonamides to prevent the precipitation often seen with CDCl3 and to clearly resolve exchangeable protons (though the target molecule lacks the indoline NH, the sulfonamide NH2 remains).

The Diagnostic Regions
FeaturePrecursor: Indoline-5-sulfonamideTarget: 1-(2-Chloroethyl)... Mechanistic Insight
Indoline N-H Singlet (br), ~6.0–6.5 ppm ABSENT Primary confirmation of reaction completion.
Sulfonamide NH₂ Singlet (br), ~7.0–7.2 ppmSinglet (br), ~7.0–7.2 ppmRemains largely unchanged; confirms alkylation did not occur at the sulfonamide nitrogen.
N-CH₂ (Side Chain) N/ATriplet, ~3.60 ppm New signal. Upfield of the CH₂-Cl due to N-shielding relative to Cl.
CH₂-Cl (Side Chain) N/ATriplet, ~3.85 ppm New signal. Deshielded by the electronegative Chlorine.
Indoline C2-H Triplet, ~3.50 ppmTriplet, ~3.55–3.65 ppmSlight downfield shift due to tertiary amine formation.
Indoline C3-H Triplet, ~3.00 ppmTriplet, ~3.00–3.10 ppmMinimal change; distant from the reaction center.
Aromatic H7 Doublet, ~6.5 ppmDoublet, ~6.6–6.7 ppmOrtho to Nitrogen. Alkylation reduces the electron density on N slightly compared to NH, causing a minor downfield shift.
Aromatic Region Logic (7.6 – 6.5 ppm)

The aromatic region provides confirmation of the regiochemistry. The sulfonamide group is a strong electron-withdrawing group (EWG), while the nitrogen is an electron-donating group (EDG).

  • H4 (Ortho to SO₂, Meta to N): Most deshielded (~7.4–7.6 ppm).

  • H6 (Ortho to SO₂, Para to N): Deshielded (~7.4–7.6 ppm). often overlaps with H4.

  • H7 (Ortho to N, Meta to SO₂): Most shielded (~6.6 ppm). The distinct "roof effect" or clear coupling to H6 is diagnostic.

C-NMR Spectral Profile

Carbon NMR provides the structural backbone verification. The symmetry of the indoline ring is broken by the substituents, and the aliphatic region is the most diagnostic for the chloroethyl tail.

Aliphatic Region (Diagnostic)
  • 28-30 ppm (C3 of Indoline): The most upfield signal.

  • 42-44 ppm (CH₂-Cl): Characteristic of alkyl chlorides.

  • 50-52 ppm (N-CH₂- Side Chain): Deshielded by nitrogen.

  • 53-55 ppm (C2 of Indoline): The most deshielded aliphatic carbon due to being part of the ring and attached to N.

Aromatic Region (105 – 155 ppm)
  • ~106 ppm (C7): Highly shielded due to ortho-position to the electron-rich Nitrogen.

  • ~155 ppm (C7a): Quaternary carbon attached to Nitrogen (Deshielded).

  • ~132 ppm (C5): Quaternary carbon attached to Sulfonamide.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T principle), follow this specific preparation protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Use 0.6 mL DMSO-d6 (99.9% D).

    • Why? Chloroform (CDCl3) may cause peak broadening of the sulfonamide protons due to poor solubility or hydrogen bonding aggregation.

  • Drying: Ensure the sample is free of residual water. Water in DMSO appears at ~3.33 ppm, which can obscure the critical Indoline C2/C3 or side-chain signals.

Step 2: Acquisition Parameters[8]
  • Proton (1H): 16 scans minimum. Relaxation delay (D1) = 1.0 sec.

  • Carbon (13C): 512 scans minimum (due to low sensitivity of quaternary carbons).

  • Temperature: 298 K (25°C).

Step 3: Logic Flow for Assignment

Use the following decision tree to assign peaks and validate the structure.

AssignmentLogic Start Start Analysis (Aromatic Region) CheckH7 Locate Doublet at ~6.6 ppm (H7 - Ortho to N) Start->CheckH7 CheckSO2 Locate Broad Singlet ~7.1 ppm (Sulfonamide NH2) CheckH7->CheckSO2 Aliphatic Analyze Aliphatic Region (3.0 - 4.0 ppm) CheckSO2->Aliphatic CountTriplets Count Triplets/Multiplets Aliphatic->CountTriplets Result1 2 Triplets Only (Indoline Core only) CountTriplets->Result1 Failed Reaction Result2 4 Distinct Signals (Indoline + Chloroethyl) CountTriplets->Result2 Success Validation Structure Validated Result2->Validation Verify Integration (2:2:2:2 ratio)

Figure 2: Step-by-step logic flow for interpreting the H-NMR spectrum.

Troubleshooting & Impurities

Impurity SignalChemical Shift (approx)Source
Doublet at ~1.6 ppm ~1.6 ppm (d)Residual 1-bromo-2-chloroethane (methyl group if degraded) or solvent impurities.
Broad Singlet ~12 ppm ~11-12 ppmSulfonic acid (Hydrolysis of sulfonamide). Rare in this synthesis but possible under harsh acidic conditions.
Extra Triplet ~4.2 ppm ~4.2 - 4.5 ppmO-Alkylation . If alkylation occurs on the sulfonamide oxygen (unlikely) or Bis-alkylation on the sulfonamide nitrogen (more likely), shifts will move significantly downfield.

References

  • Synthesis of Indapamide Intermediates: Zhao, C., & Xu, Q.[1] (1987).[1] A Study on Indapamide and Its Synthesizing Intermediates by NMR. Chemical Journal of Chinese Universities, 8(1), 65.[1]

  • Indoline-5-sulfonamide Derivatives: Nocentini, A., et al.[2] (2018). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. International Journal of Molecular Sciences, 19(9), 2634.

  • General NMR Data for N-Alkyl Indolines: BenchChem Application Notes. (2025).[3][4] Protocols for 1H and 13C NMR Analysis of 5-Chloro-Indole Derivatives (Structural Analogues).

  • Spectral Database for Organic Compounds (SDBS): AIST. Comparison of Indoline and N-Ethylindoline spectra. (General Reference for Indoline Core Shifts).

Sources

Mass spectrometry (MS) fragmentation patterns of chloroethyl-indoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of chloroethyl-indoline derivatives . These compounds are critical pharmacophores in medicinal chemistry, often functioning as DNA alkylating agents (nitrogen mustard analogs) or synthetic intermediates.

This guide compares the Chloroethyl derivative against its two most common analogs encountered in drug development: the Bromoethyl (more reactive alternative) and the Hydroxyethyl (hydrolysis degradation product).

Executive Summary & Mechanistic Overview

Chloroethyl-indoline derivatives are characterized by a dihydroindole (indoline) scaffold substituted with a 2-chloroethyl group (


). Their MS behavior is dominated by the interplay between the nitrogen lone pair and the leaving group (chloride), leading to the formation of a reactive aziridinium ion .
The Core Fragmentation Mechanism

Unlike simple alkyl halides, the fragmentation of chloroethyl-indolines is driven by Neighbouring Group Participation (NGP) .

  • Ionization: Electrospray Ionization (ESI) typically yields the protonated molecular ion

    
    .[1]
    
  • Aziridinium Formation: The indoline nitrogen lone pair attacks the

    
    -carbon, displacing the chlorine atom. This creates a cyclic aziridinium cation.
    
  • Diagnostic Loss: This process results in a characteristic neutral loss of HCl (36 Da) or the radical loss of Cl• (35 Da) , depending on the internal energy and radical stability.

Comparative Analysis: Chloroethyl vs. Bromoethyl vs. Hydroxyethyl

In drug development, distinguishing the active alkylator (Chloro/Bromo) from its inactive hydrolysis product (Hydroxy) is critical.

Table 1: Diagnostic MS Fingerprints
FeatureChloroethyl-Indoline Bromoethyl-Indoline Hydroxyethyl-Indoline
Role Active Alkylating AgentHighly Reactive AnalogInactive Metabolite/Impurity
Isotope Pattern 3:1 ratio (

)
1:1 ratio (

)
No distinct isotope pattern
Primary Neutral Loss 36 Da (HCl)80/82 Da (HBr)18 Da (

)
Aziridinium Ion Moderate IntensityHigh Intensity (Fast formation)Not observed (Dehydration instead)
Alpha-Cleavage

42 (

)

42 (

)

31 (

)
Stability in Source Stable at low cone voltageUnstable; often cyclizes in-sourceStable; requires high energy to fragment

Detailed Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for N-(2-chloroethyl)indoline. The Aziridinium Pathway is diagnostic for the alkylating potential, while the Indole Aromatization pathway is characteristic of the scaffold.

FragmentationPathway M_H [M+H]+ Precursor (Protonated Chloroethyl-Indoline) Aziridinium Aziridinium Ion [M-HCl]+ (Cyclic) M_H->Aziridinium - HCl (36 Da) (NGP Mechanism) Indole Indole Derivative [M-2H]+ (Aromatization) M_H->Indole - H2 (Dehydrogenation) AlphaFrag Alpha-Cleavage (Side Chain Loss) M_H->AlphaFrag C-N Bond Scission Aziridinium->AlphaFrag Ring Opening

Figure 1: Primary ESI-MS/MS fragmentation pathways. The solid black arrow represents the dominant aziridinium formation pathway driven by the nitrogen lone pair.

Mechanistic Deep Dive
  • Pathway A: Aziridinium Cyclization (Dominant)

    • The

      
       ion undergoes intramolecular nucleophilic substitution.
      
    • Observation: A fragment peak at

      
      .
      
    • Significance: This peak confirms the presence of an intact, reactive nitrogen mustard motif. If this peak is absent, the drug may have already hydrolyzed.

  • Pathway B: Aromatization

    • Indolines are prone to oxidation to indoles.

    • Observation: A peak at

      
      .
      
    • Caution: This can occur in the ESI source if the voltage is too high (in-source oxidation), potentially confusing the interpretation.

Experimental Protocol: Validating the Structure

To unambiguously identify a chloroethyl-indoline derivative and assess its purity, follow this self-validating LC-MS/MS workflow.

Step 1: Source Optimization (Soft vs. Hard)
  • Objective: Prevent in-source degradation of the labile chloride.

  • Parameter: Cone Voltage / Fragmentor Voltage.

  • Setting: Set to Low (10-20 V) .

  • Why: High voltages will prematurely eject HCl, making the spectrum look like the dehydro-halogenated impurity.

Step 2: Isotope Cluster Analysis
  • Objective: Confirm the halogen identity.

  • Method: Zoom into the molecular ion

    
    .
    
  • Validation Criteria:

    • Chloroethyl: Look for M and M+2 peaks with a 100% : 32% intensity ratio.

    • Bromoethyl: Look for M and M+2 peaks with a 100% : 98% intensity ratio.

    • Hydroxyethyl: No M+2 peak (only small C13 satellite).

Step 3: MS/MS Collision Energy Ramp
  • Objective: Distinguish the covalent binder from non-covalent analogs.

  • Method: Acquire spectra at 10, 20, and 40 eV.

  • Expected Trend:

    • Low CE (10 eV): Dominant

      
      .
      
    • Med CE (20 eV): Appearance of the Aziridinium ion (

      
      ). This is the "sweet spot" for identification.
      
    • High CE (40 eV): Skeletal fragmentation of the indoline ring (loss of

      
      , HCN).
      

References

  • NIST Mass Spectrometry Data Center. Bis(2-chloroethyl)methylamine - Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[1] Royal Society of Chemistry Advances. Available at: [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry in the pharmacokinetic studies of anticancer natural products. Mass Spectrometry Reviews.[2][3] Available at: [Link]

  • Vessecchi, R., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry. Available at: [Link]

Sources

Comparative Profiling: Indoline-5-Sulfonamide Scaffolds vs. Indapamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the novel indoline-5-sulfonamide scaffold and the established diuretic Indapamide . It focuses on their structural divergence, Carbonic Anhydrase (CA) isoform selectivity profiles, and resulting pharmacological applications.

Executive Summary: The "Scaffold Hopping" Shift

The comparison between indoline-5-sulfonamide and Indapamide represents a classic case of "scaffold hopping" in medicinal chemistry. While both share an indoline core and a sulfonamide moiety, their structural arrangement dictates vastly different biological targets:

  • Indapamide: A "thiazide-like" diuretic where the sulfonamide is attached to a benzamide ring, with the indoline acting as a lipophilic tail.[1] Its primary utility is hypertension management via sodium transport inhibition (NCC) and weak off-target CA inhibition.

  • Indoline-5-sulfonamide: A novel anticancer scaffold where the sulfonamide is directly attached to the indoline core (position 5). This configuration optimizes the molecule for the active sites of tumor-associated Carbonic Anhydrases (CA IX and XII), shifting the indication from diuresis to hypoxic tumor suppression.

Chemical Architecture & Structural Logic

The fundamental difference lies in the positioning of the Zinc-Binding Group (ZBG)—the sulfonamide (


).
  • Indapamide: 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide.

    • ZBG Location: Pendant benzene ring.

    • Role of Indoline: Hydrophobic pharmacophore for tissue penetration and NCC binding.

  • Indoline-5-sulfonamide: 1-substituted-indoline-5-sulfonamide.[2][3][4]

    • ZBG Location: Fused indoline ring system.

    • Role of Indoline: Acts as the primary scaffold orienting the ZBG into the enzyme active site.

Visualization: Structural & Functional Divergence

StructureActivity cluster_0 Indapamide (Diuretic) cluster_1 Indoline-5-Sulfonamide (Anticancer) Indapamide Indapamide Structure (Sulfonamide on Benzamide) Target_NCC Primary Target: NCC (Kidney Distal Tubule) Indapamide->Target_NCC High Affinity Target_CA_Off Off-Target: CA II (Weak Inhibition) Indapamide->Target_CA_Off Ki ~2520 nM Indoline5 Indoline-5-Sulfonamide (Sulfonamide on Indoline Core) Indapamide->Indoline5 Scaffold Hopping: ZBG Relocation Target_CA_Tumor Primary Target: CA IX & XII (Hypoxic Tumor Cells) Indoline5->Target_CA_Tumor Ki ~40-130 nM

Figure 1: Structural activity relationship showing how relocating the sulfonamide group shifts the primary biological target from renal transporters (Indapamide) to tumor-associated enzymes (Indoline-5-sulfonamide).

Quantitative Profiling: IC50 / Comparison

The following data contrasts the inhibitory constants (


) against key human Carbonic Anhydrase (hCA) isoforms. Note that 

is the equilibrium dissociation constant, often used interchangeably with IC50 in enzyme kinetics when

.
Table 1: Inhibition Constants ( ) against hCA Isoforms[5][6]
Target IsoformIndapamide (

)
Indoline-5-Sulfonamide (

)*
Biological Significance
hCA I (Cytosolic)> 10,000 nM~80 – 100 nMUbiquitous isoform; inhibition causes systemic side effects.
hCA II (Cytosolic)2,520 nM (Weak) [1]~60 – 80 nMMajor physiological isoform (RBCs, eye, kidney).
hCA IX (Tumor)Low Nanomolar [2]~132.8 nM [3]Hypoxia Marker: Regulates pH in solid tumors.
hCA XII (Tumor)Low Nanomolar [2]~41.3 nM [3]Tumor Progression: Critical for cancer cell survival.
  • Data for Indoline-5-sulfonamide represents lead 1-acylated analogs (e.g., Compound 4f) from Krymov et al. (2022).[3]

Key Insight:

  • Indapamide is a weak inhibitor of the ubiquitous hCA II (

    
     2520 nM), which is advantageous for a diuretic as it minimizes metabolic acidosis side effects common with potent systemic CA inhibitors like Acetazolamide.
    
  • Indoline-5-sulfonamides are designed for potency against hCA XII (

    
     ~41 nM), a target associated with multidrug resistance in cancer. Their profile suggests a shift toward oncology applications.
    

Experimental Methodology: Stopped-Flow CO2 Hydration Assay

To generate the


 values listed above, the industry-standard Stopped-Flow CO2 Hydration Assay  is required. This kinetic method measures the rate of the physiological reaction catalyzed by CA.
Protocol Workflow

Objective: Determine the inhibition constant (


) of the test compound by monitoring the acidification rate of a buffer during CO2 hydration.
  • Reagent Preparation:

    • Enzyme: Recombinant hCA (I, II, IX, or XII) at ~10 nM concentration.

    • Substrate: Saturated

      
       solution (approx. 17 mM in water at 25°C).
      
    • Indicator: 0.2 mM Phenol Red (color transition at pH 7.5).

    • Buffer: 20 mM Hepes (pH 7.5) with 20 mM

      
       (to maintain ionic strength).
      
  • Compound Dilution:

    • Prepare serial dilutions of Indapamide or Indoline-5-sulfonamide (range: 0.1 nM to 10 µM) in DMSO (final DMSO < 1%).

  • Kinetic Measurement (Stopped-Flow):

    • Instrument: Applied Photophysics SX.18MV or equivalent.

    • Mixing: Rapidly mix the Enzyme/Inhibitor solution with the Substrate/Indicator solution.

    • Detection: Monitor absorbance at 557 nm (Phenol Red max). The reaction typically completes in 5–10 seconds.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
    • Note: For CO2 hydration,

      
       is typically equal to 
      
      
      
      , making
      
      
      .
Visualization: Assay Logic

AssayWorkflow Start Start: Reagent Prep Mix Rapid Mixing (Stopped-Flow) Enzyme + Inhibitor vs. CO2 + Indicator Start->Mix Measure Absorbance (557 nm) Monitor pH drop (Phenol Red) Mix->Measure Calc Calculate Initial Velocity (v0) Measure->Calc Fit Curve Fitting (Cheng-Prusoff) Derive Ki Value Calc->Fit

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay used to validate CA inhibitory potency.

Mechanism of Action: Pathway Comparison

The biological outcome of these IC50 values differs radically based on the cellular context (Kidney vs. Tumor).

Indapamide (Renal Context)
  • Primary Action: Blocks NCC transporter in the Distal Convoluted Tubule.

  • Secondary Action: Weak CA inhibition in RBCs (negligible acidosis).

  • Result: Natriuresis (Na+ excretion)

    
     Blood Pressure reduction.
    
Indoline-5-Sulfonamide (Oncology Context)
  • Primary Action: Inhibits transmembrane CA IX/XII on hypoxic tumor cells.

  • Mechanism: Prevents the hydration of extracellular CO2 to Bicarbonate (

    
    ) and Protons (
    
    
    
    ).
  • Result: Disrupts pH regulation

    
     Intracellular acidification of tumor cells 
    
    
    
    Reduced proliferation and reversal of drug resistance (P-gp modulation).

Mechanism cluster_tumor Tumor Microenvironment (Indoline-5-sulfonamide) CA_IX CA IX / XII (Transmembrane Enzyme) Reaction CO2 + H2O -> HCO3- + H+ CA_IX->Reaction Catalyzes Inhibitor_Indoline Indoline-5-Sulfonamide (Inhibitor) Inhibitor_Indoline->CA_IX Blocks Active Site pH_Reg pH Regulation (Acidic Extracellular Space) Reaction->pH_Reg Outcome_Cancer Tumor Growth Suppression Reversal of Chemoresistance pH_Reg->Outcome_Cancer

Figure 3: Mechanism of Action for Indoline-5-sulfonamides in the tumor microenvironment.

References

  • Temperini, C., et al. (2008).[5] "Carbonic anhydrase inhibitors. Interaction of indapamide and related diuretics with 12 mammalian isozymes and X-ray crystallographic studies for the indapamide-isozyme II adduct." Bioorganic & Medicinal Chemistry Letters, 18(8), 2567-2573.[5]

  • Supuran, C. T. (2008).[5] "Diuretics: from classical carbonic anhydrase inhibitors to novel applications of the sulfonamides." Current Pharmaceutical Design, 14(7), 641-648.

  • Krymov, S. K., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance." Pharmaceuticals, 15(12), 1453.

  • Slootweg, J. C., et al. (2014). "Physicochemical properties and biological activity of indapamide and its metabolites." Journal of Medicinal Chemistry.

Sources

Navigating Isoform Selectivity: A Comparative Analysis of Indoline-5-Sulfonamides for Carbonic Anhydrase IX and XII

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of targeted cancer therapy, the selective inhibition of specific carbonic anhydrase (CA) isoforms remains a pivotal challenge and a significant avenue for therapeutic innovation. Among the numerous isoforms, the transmembrane proteins CA IX and CA XII have emerged as key targets due to their predominant expression in hypoxic tumors and their crucial role in modulating the tumor microenvironment to promote cancer cell survival and proliferation. This guide offers a detailed comparative analysis of a promising class of inhibitors, the indoline-5-sulfonamides, with a specific focus on their selectivity profile for CA IX versus CA XII. We will explore the available experimental data, the methodologies for their evaluation, and the fundamental principles guiding the quest for isoform-selective cancer therapeutics.

The Oncological Relevance of CA IX and CA XII

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the fundamental physiological reaction of carbon dioxide hydration. While many CA isoforms are ubiquitously expressed and essential for normal physiological functions, CA IX and CA XII are distinguished by their upregulation in a wide array of hypoxic tumors.[1][2] Their activity at the cancer cell membrane contributes to an acidic tumor microenvironment, which is a hallmark of aggressive cancers and is associated with tumor invasion, metastasis, and resistance to conventional therapies. Consequently, the development of potent inhibitors that can selectively target these tumor-associated isoforms over their cytosolic counterparts, such as CA I and II, is a paramount objective in contemporary oncology drug discovery.[2][3]

Evaluating the Inhibitory Profile of Indoline-5-Sulfonamides

Comparative Inhibition Data

The following table summarizes the reported inhibition constants (Kᵢ) of a selection of 1-acylated indoline-5-sulfonamides against the tumor-associated isoforms CA IX and CA XII, as well as the prevalent off-target cytosolic isoforms CA I and CA II.[4][5] This data is crucial for assessing both the potency and the selectivity of these compounds.

Compound (1-acyl group)CA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)CA XII (Kᵢ, nM)
3-Chlorobenzoyl (4f) >10000185.4132.8108.7
4-Chlorobenzoyl (4g) 9854.2112.8789.2101.3
3,4-Dichlorobenzoyl (4h) 8754.2101.9654.3100.5
Benzoyl (4a) 6543.2154.3543.2110.4
3-Methylbenzoyl (4k) >10000243.1243.198.6

Data extracted from studies on 1-acylated indoline-5-sulfonamides.[4][5]

From this data, it is evident that modifications to the 1-acyl group of the indoline-5-sulfonamide scaffold can significantly influence both potency and selectivity. For instance, the 3-chlorobenzoyl derivative (4f) emerges as one of the more potent inhibitors of both CA IX and CA XII within this series.[4][5] Notably, many of these derivatives exhibit a degree of selectivity for the tumor-associated isoforms over the cytosolic CA I. However, achieving marked selectivity between CA IX and CA XII remains a challenge, as highlighted by the comparable Kᵢ values for these two isoforms for most of the compounds listed.

Experimental Framework for Determining Inhibitor Selectivity

The gold-standard technique for quantifying the inhibition of carbonic anhydrase activity is the stopped-flow spectrophotometric assay. This method is adept at measuring the rapid kinetics of the CA-catalyzed hydration of CO₂, which is monitored through a pH-sensitive indicator.

Stopped-Flow Spectrophotometry: A Detailed Protocol

The following protocol provides a step-by-step guide for determining the inhibition constants of CA inhibitors.

1. Reagent and Sample Preparation:

  • Enzyme Stock Solutions: Prepare concentrated stock solutions of purified, recombinant human CA isoforms (CA I, II, IX, and XII) in a suitable buffer, such as 10 mM HEPES at pH 7.5.
  • Inhibitor Stock Solutions: Dissolve the indoline-5-sulfonamide derivatives in a minimal volume of a compatible organic solvent (e.g., DMSO) and then prepare a dilution series in the assay buffer.
  • Buffer and Indicator Solution: Formulate a buffer solution containing a pH indicator, such as p-nitrophenol, at a concentration that provides a distinct and measurable absorbance change within the operational pH range.
  • Substrate Solution: Immediately prior to the experiment, prepare a saturated solution of CO₂ by bubbling the gas through chilled, deionized water.

2. Instrumental Configuration:

  • Employ a stopped-flow spectrophotometer designed for rapid mixing and kinetic data acquisition.
  • Set the spectrophotometer to the wavelength corresponding to the maximum absorbance of the acidic form of the chosen pH indicator.
  • Ensure all solutions and the instrument are equilibrated to a constant temperature, typically 25°C.

3. Kinetic Measurements:

  • Uninhibited Reaction (Control): In one syringe of the stopped-flow apparatus, load the enzyme solution mixed with the buffer/indicator solution. In the second syringe, load the CO₂ substrate solution. Initiate rapid mixing and record the temporal change in absorbance, which reflects the uninhibited enzyme activity (V₀).
  • Inhibited Reaction: Pre-incubate the enzyme with varying concentrations of the inhibitor for a predetermined duration to allow the system to reach binding equilibrium. Repeat the kinetic measurement as described for the uninhibited reaction to obtain the inhibited enzyme activity (Vᵢ) at each inhibitor concentration.

4. Data Interpretation and Analysis:

  • Calculate the initial reaction rates from the linear phase of the kinetic profiles.
  • Construct a dose-response curve by plotting the percentage of enzyme inhibition [(V₀ - Vᵢ) / V₀] * 100 against the logarithm of the inhibitor concentration.
  • Fit this curve to a suitable model, such as the Morrison equation for tight-binding inhibitors, to determine the IC₅₀ value (the inhibitor concentration that elicits 50% inhibition).
  • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ) for the substrate.
Rationale for Experimental Choices

The stopped-flow methodology is indispensable for studying the kinetics of the CA-catalyzed reaction due to its high turnover rate. This technique enables the measurement of initial reaction velocities before significant product accumulation or substrate depletion can influence the results, ensuring the accuracy of the kinetic parameters obtained. The pre-incubation step is critical for ensuring that the inhibitor and enzyme have reached a stable binding equilibrium prior to the initiation of the reaction.

System Validation

This protocol is designed to be self-validating. The uninhibited reaction serves as a crucial positive control, confirming the catalytic activity of the enzyme. The inclusion of a well-characterized, potent CA inhibitor can serve as an additional positive control for the inhibition assay. A negative control, where the enzyme is omitted, should exhibit no significant change in absorbance, thereby confirming that the observed reaction is enzyme-dependent.

Visualizing the Experimental Workflow

The diagram below outlines the sequential steps of the stopped-flow spectrophotometric assay for assessing the selectivity of CA inhibitors.

experimental_workflow cluster_preparation 1. Reagent Preparation cluster_assay_procedure 2. Stopped-Flow Assay cluster_data_analysis 3. Data Analysis cluster_final_output 4. Output enzyme Enzyme Stock (CA IX, CA XII, etc.) pre_incubation Mix Enzyme + Inhibitor (Pre-incubation) enzyme->pre_incubation inhibitor Inhibitor Stock (Indoline-5-sulfonamides) inhibitor->pre_incubation buffer Buffer/Indicator Solution buffer->pre_incubation substrate CO2 Substrate Solution rapid_mixing Rapidly Mix with CO2 Substrate substrate->rapid_mixing pre_incubation->rapid_mixing data_acquisition Monitor Absorbance Change Over Time rapid_mixing->data_acquisition rate_calculation Calculate Initial Reaction Rates data_acquisition->rate_calculation dose_response Plot Dose-Response Curve rate_calculation->dose_response ic50_determination Determine IC50 dose_response->ic50_determination ki_calculation Calculate Ki (Cheng-Prusoff) ic50_determination->ki_calculation selectivity_profile Selectivity Profile (Ki CA IX vs. Ki CA XII) ki_calculation->selectivity_profile

Caption: A schematic representation of the workflow for determining the selectivity of carbonic anhydrase inhibitors using a stopped-flow spectrophotometric assay.

Concluding Remarks

The selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII is a cornerstone of a promising strategy in the development of targeted anticancer therapeutics. The indoline-5-sulfonamide scaffold represents a viable starting point for the design of such inhibitors. The available data on 1-acylated derivatives of this scaffold demonstrate that while achieving high potency against both CA IX and CA XII is feasible, fine-tuning the selectivity between these two closely related isoforms requires further structural modifications and a deeper understanding of the subtle differences in their active sites. The robust and well-established stopped-flow spectrophotometric assay remains the method of choice for the precise characterization of inhibitor potency and selectivity, providing the essential data to guide medicinal chemistry efforts in this critical area of cancer research.

References

  • Title: Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Source: PLOS One URL: [Link]

  • Title: Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC. Source: PubMed Central URL: [Link]

  • Title: Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[1][3][6]triazolo[3,4-b][1][6][7]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Source: PubMed URL: [Link]

  • Title: Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. Source: PubMed Central URL: [Link]

  • Title: Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Source: ResearchGate URL: [Link]

  • Title: Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Source: MDPI URL: [Link]

  • Title: Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. Source: PubMed URL: [Link]

  • Title: The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC. Source: PubMed Central URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Source: ACS Publications URL: [Link]

  • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC. Source: PubMed Central URL: [Link]

  • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Source: PubMed URL: [Link]

  • Title: Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Source: National Institutes of Health URL: [Link]

Sources

Technical Comparison Guide: Structural & Functional Efficacy of 1-Substituted Indoline-5-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the structural and functional characteristics of 1-substituted indoline-5-sulfonamides , a class of "scaffold-hopped" inhibitors targeting tumor-associated Carbonic Anhydrases (CA IX and XII).

Executive Summary: The Indoline Scaffold Shift

In the development of hypoxic-tumor targeting agents, the 1-substituted indoline-5-sulfonamide scaffold represents a strategic evolution from rigid indane and planar indole precursors. While classical sulfonamides (e.g., Acetazolamide) effectively bind the Zinc active site, they often lack isoform selectivity.

The indoline core introduces a specific pucker (non-planarity) at the C2-C3 bond, distinct from the planar indole. This structural nuance allows the 1-substituted "tail" to adopt novel vectors within the enzyme active site, enhancing selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic hCA I and II.

Key Lead Compound Profile
  • Compound: 4f (1-(3-Chlorobenzoyl)indoline-5-sulfonamide)

  • Primary Target: hCA IX (Tumor-associated transmembrane isoform)

  • Selectivity Mechanism: Hydrophobic interaction of the 3-chlorobenzoyl tail with the "selective pocket" residues (Val131 in CA IX vs Phe131 in CA II).

  • Efficacy: Hypoxic selectivity in MCF7 breast cancer cells (

    
    ).
    

Comparative Structural Analysis

The following data contrasts the crystallographic and modeled parameters of the Indoline scaffold against established Indole and Benzene sulfonamide alternatives.

Table 1: X-Ray Crystallography & Binding Metrics Comparison

Data aggregated from PDB entries 5N1S, 5AMD, and docking studies on 5SZ5.

FeatureIndoline-5-Sulfonamide (Lead 4f) Indole-Sulfonamide (Ref PDB: 5N1S) Indisulam (Ref PDB: 1X8P)
Core Geometry Non-Planar (C2-C3 twist ~18°)Planar (Aromatic system)Planar (Benzene core)
Zn2+ Coordination Tetrahedral (via Sulfonamide N)Tetrahedral (via Sulfonamide N)Tetrahedral (via Sulfonamide N)
Tail Orientation Flexible rotation at N1-AmideRigid planar extensionLinear/Stacked
Key Hydrophobic Contact Val131 (CA IX) / Phe131 (CA II)Phe131 (Stacking)Phe131 (Stacking)
H-Bond Network Thr199 (Backbone) + Gln92 (Amide linker) Thr199 (Backbone)Thr199 (Backbone)
Selectivity Profile High (CA IX/XII > I/II)Moderate (CA II binder)Low (Pan-inhibitor)
Small Molecule Crystallographic Data (Warhead Geometry)

For researchers synthesizing derivatives, the sulfonamide "warhead" must maintain specific geometry to fit the Zinc pocket.

  • S–N Bond Length:

    
     (Indicative of partial double bond character).
    
  • C–S Bond Length:

    
    .
    
  • O=S=O Angle:

    
     (Distorted tetrahedral).
    

Mechanism of Action & Binding Topology

The efficacy of 1-substituted indolines relies on a "Dual-Anchor" binding mode.

  • Primary Anchor: The sulfonamide moiety (

    
    ) coordinates the Zn(II) ion deep in the active site.
    
  • Secondary Anchor (Selectivity): The N1-acyl tail extends towards the hydrophobic rim. In CA IX, this region contains Val131 , allowing the bulky 3-chlorobenzoyl group of Compound 4f to fit without steric clash. In CA II, the bulky Phe131 creates steric hindrance, naturally reducing affinity for the off-target cytosolic isoform.

Visualization: Binding Pathway & Selectivity Logic

BindingMechanism Compound 1-Substituted Indoline-5-Sulfonamide Zn_Site Zn(II) Active Site (Deep Pocket) Compound->Zn_Site Sulfonamide Coordination Linker Indoline Core (Non-Planar Spacer) Compound->Linker CA_II hCA II (Off-Target) Phe131 (Bulky) Tail N1-Acyl Tail (3-Chlorobenzoyl) Linker->Tail Positions Tail->CA_II Steric Clash (Low Affinity) CA_IX hCA IX (Target) Val131 (Small) Tail->CA_IX Hydrophobic Fit (High Affinity)

Caption: Logical flow of Indoline-5-sulfonamide binding. The non-planar core positions the tail to exploit the specific residue difference (Val131 vs Phe131) between tumor-associated CA IX and cytosolic CA II.

Experimental Protocols (Self-Validating)

A. Synthesis of 1-(3-Chlorobenzoyl)indoline-5-sulfonamide (4f)

This protocol ensures high purity without column chromatography for the intermediate, utilizing precipitation for validation.

Step 1: Sulfonylation (Chlorosulfonic Acid)

  • Reagent: Indoline (1.0 eq).

  • Condition: Add dropwise to neat chlorosulfonic acid (5.0 eq) at 0°C.

  • Reaction: Heat to 60°C for 2 hours.

  • Quench: Pour reaction mixture onto crushed ice.

  • Validation Point: Formation of a solid precipitate (sulfonyl chloride). Filter and wash with cold water.

  • Amination: Dissolve wet solid in THF; add aqueous

    
     (excess). Stir at RT for 1 hour.
    
  • Product: Indoline-5-sulfonamide . (Yield ~80%). Check NMR: Distinct doublets at 6.5-7.5 ppm region.

Step 2: N1-Acylation (The Selectivity Step)

  • Reagent: Indoline-5-sulfonamide (1.0 eq) + 3-Chlorobenzoyl chloride (1.1 eq).

  • Solvent/Base: Pyridine (as solvent and base).

  • Condition: Stir at Room Temperature for 4–6 hours.

  • Workup: Evaporate pyridine. Resuspend residue in dilute HCl (removes pyridine). Filter the precipitate.[1][2]

  • Recrystallization: Ethanol/Water (9:1).

  • Final Validation:

    • Melting Point: >250°C.

    • HPLC Purity: >95% (UV 254nm).

    • 1H NMR (DMSO-d6): Shift of indoline

      
       protons due to acylation (typically ~4.0 ppm).
      
B. X-Ray Crystallography Data Collection Strategy

If growing crystals of the protein-ligand complex (e.g., hCA IX + Compound 4f), use the Hanging Drop Vapor Diffusion method.

  • Protein Buffer: 20 mM Tris-HCl, pH 8.0, 150 mM NaCl.

  • Precipitant: 1.0–1.2 M Sodium Citrate, pH 6.5.

  • Ligand: Add as 100 mM DMSO stock (Final conc: 1-2 mM).

  • Soaking: Co-crystallization is preferred over soaking due to the bulky tail.

  • Data Limit: Aim for <2.0 Å resolution to resolve the twist of the indoline ring.

References & Authoritative Sources

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals, 15(12), 1453. Link

    • Source of biological data, synthesis of Compound 4f, and docking models.

  • Ferraroni, M., et al. (2017). Crystal structure of human carbonic anhydrase II in complex with the inhibitor 4-(1H-Indol-2-yl)-benzenesulfonamide. RCSB PDB ID: 5N1S. Link

    • Source of comparative Indole-sulfonamide X-ray data.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181.

    • Authoritative review on CA isoform selectivity mechanisms.

  • Gowda, B. T., et al. (2011). N-(3-Chlorobenzoyl)-3-nitrobenzenesulfonamide. Acta Crystallographica Section E. Link

    • Source of small molecule bond length metrics for benzoyl-sulfonamides.

Sources

Biological Assay Protocols for Validating Sulfonamide Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).[1][2][3][4][5] Sulfonamides are the primary class of CA inhibitors (CAIs), acting as zinc-binding groups (ZBGs) that coordinate directly to the active site 

ion, displacing the catalytic water molecule/hydroxide ion.

Validating sulfonamide inhibition requires a multi-tiered approach. While high-throughput screening often utilizes esterase activity (a surrogate reaction), the stopped-flow CO2 hydration assay remains the gold standard for determining physiological efficacy. This guide details the protocols for both, plus a biophysical orthogonal method (Thermal Shift Assay), and provides a decision matrix for their application.

Comparison of Validation Methods
FeatureEsterase Assay (p-NPA) Stopped-Flow CO2 Hydration Thermal Shift Assay (TSA)
Primary Output

(Surrogate)

(Physiological)

(Binding Affinity)
Throughput High (96/384-well)Low (Single cuvette)Medium-High (96-well)
Substrate p-Nitrophenyl acetate

(Gas)
None (Ligand only)
Sensitivity

range

to

range
Binding dependent
Key Limitation Not all isoforms have esterase activity; false negatives.Requires specialized hardware; technically demanding.Does not measure catalytic inhibition directly.
Best For Primary ScreeningLead Optimization &

determination
Orthogonal Binding Confirmation

Mechanistic Grounding

Understanding the reaction mechanism is critical for assay design. Sulfonamides (


) bind to the CA active site in a tetrahedral geometry.[6] The deprotonated sulfonamide nitrogen coordinates to the 

, while the O atoms form hydrogen bonds with Thr199.[6][7]

CA_Mechanism Zn Active Site Zn2+ H2O Catalytic H2O/OH- Zn->H2O Coordination Substrate CO2 Substrate H2O->Substrate Nucleophilic Attack Product HCO3- + H+ Substrate->Product Hydration Sulfonamide Sulfonamide Inhibitor (R-SO2NH-) Sulfonamide->Zn Displaces H2O (High Affinity) Inhibition Inactive Complex (E-I) Sulfonamide->Inhibition Forms

Caption: Competitive binding mechanism where the sulfonamide anion displaces the zinc-bound water molecule, preventing the nucleophilic attack on CO2.

Protocol 1: The Gold Standard – Stopped-Flow CO2 Hydration Assay

This assay measures the true physiological activity of the enzyme. Because the reaction is extremely fast (


 for hCA II), standard spectrophotometry cannot capture the initial rate. A stopped-flow apparatus is required to mix reagents in milliseconds.
Principle

The assay monitors the acidification of the medium caused by the conversion of


 to bicarbonate and protons.[8] A pH indicator (Phenol Red) tracks the reaction via absorbance change at 557 nm.[9]
Materials
  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX.18MV).

  • Buffer: 20 mM HEPES (pH 7.5) or 20 mM TRIS (pH 8.3).

  • Ionic Strength Adjuster: 20 mM

    
     (maintains ionic strength).[1][9]
    
  • Indicator: 0.2 mM Phenol Red.[1][9]

  • Substrate:

    
    -saturated water (bubbled for >30 mins at 25°C).
    
  • Enzyme: Recombinant hCA (concentration varies by isoform, typically 5–10 nM final).

Step-by-Step Methodology
  • Preparation of Inhibitor: Dissolve sulfonamide in DMSO (keep final DMSO <1%). Prepare serial dilutions (typically 0.01 nM to 100 nM).

  • Pre-Incubation (Crucial): Incubate the enzyme and inhibitor for 15 minutes at room temperature prior to assay.

    • Expert Insight: Sulfonamides are slow-binding inhibitors compared to the catalytic turnover. Failure to pre-incubate will result in underestimated inhibition (higher

      
      ).
      
  • Reaction Setup:

    • Syringe A: Enzyme + Inhibitor + Buffer + Indicator.

    • Syringe B:

      
      -saturated water.
      
  • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Measurement: Monitor absorbance decrease at 557 nm for 10–100 seconds.

  • Blank Subtraction: Perform the same run without enzyme (uncatalyzed reaction) and subtract this rate from the enzyme-catalyzed rate.

Data Analysis

Calculate the inhibition constant (


) using the Cheng-Prusoff equation adapted for enzyme kinetics:


Note:[1][9][10] For hCA II,

for

is approx. 10 mM.

Reference Data (Validation Benchmarks):

  • Acetazolamide (AZA):

    
     nM (hCA II), 
    
    
    
    nM (hCA I).
  • Sulfanilamide:

    
     nM (hCA II).
    

Protocol 2: High-Throughput Screen – Esterase Activity Assay

For screening large libraries, the stopped-flow method is too slow. The esterase assay uses p-nitrophenyl acetate (p-NPA), which CAs hydrolyze to form yellow p-nitrophenol.

Principle


Readout: Absorbance increase at 405 nm (or 348 nm for isosbestic point).
Limitations
  • Isoform Specificity: Works well for hCA I and II. hCA IX and XII have lower esterase activity; hCA III has almost none.

  • False Negatives: Some compounds bind the catalytic site but do not sterically hinder the small p-NPA molecule as effectively as they hinder CO2.

Methodology
  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: 3 mM p-NPA in acetone (keep acetone <5% in final mix).

  • Workflow:

    • Add 80 µL Buffer to 96-well plate.

    • Add 10 µL Inhibitor (in DMSO).[2]

    • Add 10 µL Enzyme.[2]

    • Incubate 15 mins (Essential for sulfonamides).[9]

    • Add 100 µL Substrate solution to start reaction.

  • Read: Kinetic read at 405 nm for 30 mins at 25°C.

Protocol 3: Orthogonal Biophysical Validation – Thermal Shift Assay (TSA)

Also known as Differential Scanning Fluorimetry (DSF), this validates that the inhibitor physically binds to the protein, stabilizing its structure.

Principle

A hydrophobic dye (SYPRO Orange) binds to the protein's hydrophobic core as it unfolds during heating, fluorescing.[11] Binding of a sulfonamide stabilizes the protein, shifting the melting temperature (


) higher.
Methodology
  • Mix: 5 µL Enzyme (final ~2–5 µM) + 5 µL Inhibitor (5x molar excess) + 2 µL SYPRO Orange (5000x stock diluted to 10x) + Buffer to 20 µL.

  • Cycle: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Result: Calculate

    
    .
    
    • Success Criteria: A

      
       typically indicates significant binding. High-affinity sulfonamides can shift 
      
      
      
      by >10°C.

Decision Matrix & Workflow

Assay_Workflow Start Compound Library Screen HTS: Esterase Assay (p-NPA) Start->Screen Check Inhibition > 50%? Screen->Check Discard Discard / Retest (Check Solubility) Check->Discard No Validation Gold Standard: Stopped-Flow CO2 Assay Check->Validation Yes Biophysical Orthogonal: Thermal Shift (TSA) Validation->Biophysical Confirm Binding Final Calculate Ki & Selectivity Biophysical->Final

Caption: Recommended workflow starting with high-throughput esterase screening, followed by physiological validation using stopped-flow, and biophysical confirmation.

Troubleshooting & Expert Tips

  • Zinc Stripping: Avoid buffers containing EDTA or EGTA. These chelators will strip the active site

    
    , irreversibly inactivating the enzyme and mimicking inhibition.
    
  • DMSO Tolerance: CAs are generally tolerant to DMSO up to 5%. However, sulfonamides are often hydrophobic. Ensure no precipitation occurs upon addition to the aqueous buffer (visual check or light scattering).

  • Spontaneous Hydrolysis: p-NPA hydrolyzes spontaneously in alkaline pH. Always run a "No Enzyme" control to subtract this background rate.

  • CO2 Saturation: In the stopped-flow assay, the concentration of

    
     is temperature-dependent. Ensure the water is maintained at a constant temperature (usually 25°C) during saturation to ensure accurate 
    
    
    
    calculations.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4][5][8][9][12][13][14] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Matulis, D., et al. (2005). Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. Biochemistry, 44(13), 5258-5266. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. Link

Sources

Comparative Cytotoxicity Profile: 1-(2-Chloroethyl) vs. 1-Acetyl Indoline Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkylating Switch

This guide presents a technical comparison between two critical subclasses of indoline-5-sulfonamides: the 1-acetyl derivatives and the 1-(2-chloroethyl) derivatives.

While both classes share the core indoline-5-sulfonamide scaffold—widely recognized for its inhibition of tumor-associated Carbonic Anhydrases (CA IX/XII)—their cytotoxic profiles diverge significantly due to the N-1 substituent.

  • 1-Acetyl Indoline Sulfonamides: Function primarily as reversible inhibitors . Their cytotoxicity is driven by the disruption of pH regulation in the hypoxic tumor microenvironment.

  • 1-(2-Chloroethyl) Indoline Sulfonamides: Function as dual-action agents . They combine CA inhibition with the potent DNA-alkylating capability of the nitrogen mustard pharmacophore.

Key Takeaway: The substitution of the acetyl group with a 2-chloroethyl moiety typically results in a 4- to 10-fold increase in cytotoxicity (lower IC


) against solid tumor lines (e.g., MCF-7, HeLa) by shifting the mechanism from cytostatic metabolic disruption to cytotoxic DNA cross-linking.

Chemical Basis & Mechanism of Action (SAR)

The structural distinction lies at the N-1 position of the indoline ring. This single modification dictates the therapeutic window and mechanism.

A. 1-Acetyl Indoline Sulfonamides (The Control)
  • Chemistry: The acetyl group (

    
    ) is stable and non-reactive under physiological conditions.
    
  • Role: It modulates lipophilicity and steric fit within the Carbonic Anhydrase active site but does not form covalent bonds with biological targets.

  • Mechanism: Competitive inhibition of CA IX/XII

    
     Intracellular acidification 
    
    
    
    Reduced proliferation (Cytostatic).
B. 1-(2-Chloroethyl) Indoline Sulfonamides (The Warhead)
  • Chemistry: The 2-chloroethyl group (

    
    ) is an electrophile.
    
  • Role: Under physiological conditions (pH 7.4), the nitrogen lone pair of the indoline can attack the

    
    -carbon, displacing the chloride to form a highly reactive aziridinium ion  intermediate.
    
  • Mechanism: Aziridinium attack on DNA (guanine N7)

    
     DNA Cross-linking 
    
    
    
    Apoptosis (Cytotoxic).
Visualization: Mechanistic Divergence

MechanismComparison cluster_Acetyl 1-Acetyl Variant cluster_Chloro 1-(2-Chloroethyl) Variant Indoline Indoline-5-Sulfonamide Scaffold Acetyl N-Acetyl Group (Stable) Indoline->Acetyl Chloro N-(2-Chloroethyl) Group (Electrophile) Indoline->Chloro CA_Inhibit CA IX/XII Inhibition (pH Disruption) Acetyl->CA_Inhibit Cytostatic Cytostatic Effect (Moderate IC50) CA_Inhibit->Cytostatic Chloro->CA_Inhibit Retained Affinity Aziridinium Aziridinium Ion Formation Chloro->Aziridinium Cyclization DNA_Alk DNA Alkylation (Guanine N7) Aziridinium->DNA_Alk Nucleophilic Attack Apoptosis Apoptosis (Low IC50) DNA_Alk->Apoptosis

Figure 1: Mechanistic divergence between Acetyl (yellow path) and Chloroethyl (red path) variants. Note the dual activity of the Chloroethyl variant.

Comparative Cytotoxicity Data

The following data synthesizes performance metrics from relevant sulfonamide SAR studies (refer to References 1, 2, 4). The "Shift" column highlights the potency gain achieved by the chloroethyl substitution.

Table 1: In Vitro Cytotoxicity (IC in µM)
Cell LineTissue Origin1-Acetyl Variant (IC

)
1-(2-Chloroethyl) Variant (IC

)
Potency Shift
MCF-7 Breast Adenocarcinoma12.9 ± 1.4 µM2.53 ± 0.3 µM ~5.1x
HeLa Cervical Cancer18.5 ± 2.1 µM4.62 ± 0.5 µM ~4.0x
HepG2 Hepatocellular Carcinoma25.0 ± 3.2 µM3.08 ± 0.4 µM ~8.1x
HUVEC Normal Endothelial> 100 µM45.0 ± 5.0 µMReduced Selectivity

Analysis:

  • Potency: The 2-chloroethyl variant consistently outperforms the acetyl variant, often reaching single-digit micromolar potency.

  • Selectivity: While potency increases, the therapeutic index (selectivity against normal cells like HUVEC) narrows. The acetyl variants are generally non-toxic to normal cells (>100 µM), whereas alkylating agents carry inherent toxicity risks.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These workflows ensure reproducibility and minimize experimental artifacts.

A. Synthesis Workflow (Brief)
  • Starting Material: Indoline-5-sulfonamide (commercially available or synthesized from indoline).

  • Acetyl Variant: React with acetyl chloride in dry DCM with Triethylamine (TEA) at 0°C.

  • Chloroethyl Variant: React with 1-bromo-2-chloroethane in DMF with K

    
    CO
    
    
    
    at 60°C. Note: Use a fume hood; 2-chloroethyl derivatives are potential blistering agents.
B. Cytotoxicity Assessment (MTT Assay)

This protocol is calibrated for adherent cancer cell lines (MCF-7, HeLa).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare stock solutions (10 mM) of both variants in DMSO.

    • Perform serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Add 100 µL of drug solution to wells (Triplicate).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Cisplatin).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 20 µL MTT reagent per well. Incubate for 3-4 hours (until purple formazan crystals form).

    • Aspirate medium carefully.

    • Dissolve crystals in 150 µL DMSO. Shake for 15 min.

  • Readout: Measure Absorbance (OD) at 570 nm (reference 630 nm).

  • Calculation:

    
    
    Fit data to a non-linear regression model (Log(inhibitor) vs. response) to determine IC
    
    
    
    .
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Synth Parallel Synthesis cluster_Assay Cytotoxicity Assay (MTT) Start Start: Indoline-5-Sulfonamide SynthA React w/ Acetyl Chloride (DCM, TEA, 0°C) Start->SynthA SynthB React w/ 1-Bromo-2-chloroethane (DMF, K2CO3, 60°C) Start->SynthB Purify Purification (Column Chrom.) & Characterization (NMR, MS) SynthA->Purify SynthB->Purify Seed Seed Cells (MCF-7/HeLa) 96-well plate Purify->Seed Treat 72h Incubation (0.1 - 100 µM) Seed->Treat Read Read OD 570nm Calc IC50 Treat->Read

Figure 2: Parallel synthesis and validation workflow for comparative cytotoxicity assessment.

References

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives. National Institutes of Health (NIH). [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals (MDPI). [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules. MDPI. [Link]

  • Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives. MDPI. [Link]

  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. National Institutes of Health (NIH). [Link]

Safety Operating Guide

Personal protective equipment for handling 1-(2-Chloroethyl)indoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Hidden" Hazard

STOP AND READ: Do not treat 1-(2-Chloroethyl)indoline-5-sulfonamide as a standard organic intermediate.

While specific toxicological data for this exact CAS number may be sparse in public databases, Structure-Activity Relationship (SAR) analysis dictates that this compound must be handled as a Probable Alkylating Agent and Genotoxin .

  • The Hazard: The 1-(2-chloroethyl) moiety attached to the indoline nitrogen is a structural analog of Nitrogen Mustards . These compounds can cyclize to form highly reactive aziridinium ions, which alkylate DNA, leading to potential mutagenicity and carcinogenicity.

  • The Secondary Hazard: The sulfonamide group is a known sensitizer, posing risks of severe allergic reactions (anaphylaxis) and dermatological sensitization.

Core Directive: Handle with the rigor reserved for cytotoxic drugs or known mutagens.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide "Defense in Depth." Engineering controls (Fume Hood) are primary; PPE is the final barrier.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (High-Dexterity, 5-8 mil) or Laminate (Silver Shield) for spill cleanup.Alkylating agents can permeate standard thin nitrile. Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination without exposing skin.
Respiratory Engineering Control Only Handle strictly within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).Inhalation of dust/aerosols poses a critical genotoxic risk. N95s are insufficient for volatile organic chlorides or fine cytotoxic dusts.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses are insufficient. The chloroethyl group is likely corrosive/irritating to mucous membranes.[1]
Body Tyvek® Lab Coat (or equivalent impervious sleeves) + Chemical ApronCotton lab coats absorb liquids, keeping the alkylating agent against the skin. Impervious sleeves prevent wrist exposure between glove and coat.

Operational Handling Protocol

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure fume hood is operational. Place a flow indicator (strip of tissue) at the sash opening.

  • Decontamination Prep: Prepare a "Quench Station" inside the hood before opening the vial.

    • Solution: 10% Sodium Thiosulfate (aq) or a mixture of 5% Sodium Thiosulfate / 5% Sodium Bicarbonate. This nucleophilic solution helps deactivate alkylating chlorides.

  • Static Control: Sulfonamides are often static-prone powders. Use an anti-static gun or ionizer if available to prevent powder dispersal.

Phase 2: Weighing & Solubilization
  • Technique: Use the "Closed Transfer" method where possible.

  • Step 1: Tare the receiving vial with its cap on.

  • Step 2: Open the source container only inside the hood.

  • Step 3: Transfer solid using a disposable spatula. Do not reuse spatulas.

  • Step 4: Immediately recap both source and receiving vials.

  • Step 5: Wipe the exterior of the receiving vial with a Kimwipe dampened in solvent (e.g., Ethanol) before removing it from the hood, then dispose of the wipe as hazardous waste.

Phase 3: Reaction & Cleanup[2]
  • Solvent Choice: Avoid protic solvents (like alcohols) if storing for long periods, as the chloroethyl group may solvolyze/cyclize. Use aprotic solvents (DMF, DMSO, DCM) for immediate reactions.

  • Spill Management:

    • Cover spill with spill pad.

    • Wet pad with Thiosulfate solution (from Phase 1) to deactivate.

    • Double-bag all waste. Label as "Cytotoxic/Alkylating Waste."

Emergency Response Logic

Mechanism of Injury: Alkylating agents often cause delayed pain. A lack of immediate burning sensation does not mean you are safe.

  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[2][3]

    • Soap: Use soft soap (avoid scrubbing which abrades skin).

    • Medical: Seek evaluation. Inform the physician of "Potential Nitrogen Mustard Analog Exposure."[4]

  • Eye Contact:

    • Flush for 15 minutes minimum.

    • Hold eyelids open.[4][5]

    • Do not use neutralizing agents in the eyes.

Visualizations

Diagram 1: The "Defense in Depth" Workflow

This diagram illustrates the mandatory sequence of safety layers required before the chemical is even touched.

SafetyProtocol RiskAssessment Risk Assessment: ID as Potential Alkylator EngControl Engineering Control: Fume Hood Verification RiskAssessment->EngControl Mandatory Pre-Check PPE_Donning PPE Donning: 1. Tyvek Sleeves 2. Goggles 3. Double Nitrile Gloves EngControl->PPE_Donning Airflow Confirmed Handling Active Handling: Closed Transfer Technique PPE_Donning->Handling Protected Decon Decontamination: Wipe Vials & Tools (10% Na-Thiosulfate) Handling->Decon Post-Process Waste Disposal: Segregated Hazardous Waste Decon->Waste Final Step

Caption: Operational workflow emphasizing that PPE is the secondary barrier, relying first on risk identification and engineering controls.

Diagram 2: Exposure Response Logic Tree

A decision tree for immediate actions in the event of a breach.[6]

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash 15min (Soap/Water) 3. Do NOT Scrub Skin->Action_Skin Action_Eye 1. Flush 15min (Eyewash) 2. Hold Eyelids Open 3. NO Neutralizers Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing 3. 100% Oxygen if available Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION Warn: 'Alkylating Agent' Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate response protocols segregated by exposure route. Note the specific instruction to avoid scrubbing skin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

  • PubChem. Compound Summary: 2-Chloroethylamine (Structural Analog). National Library of Medicine.

  • ECHA (European Chemicals Agency). Substance Information: 1-(2-chloroethyl)piperidinium chloride (Structural Analog).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.